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  • Product: (1-(Pyridin-2-yl)azetidin-3-yl)methanol
  • CAS: 1420975-94-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Solubility Profile of (1-(Pyridin-2-yl)azetidin-3-yl)methanol

For the Attention Of: Researchers, Scientists, and Drug Development Professionals Abstract The solubility of a drug candidate is a critical determinant of its developability, profoundly influencing its absorption, distri...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a drug candidate is a critical determinant of its developability, profoundly influencing its absorption, distribution, and overall bioavailability. This guide provides a comprehensive framework for characterizing the aqueous and organic solubility profile of the novel compound, (1-(Pyridin-2-yl)azetidin-3-yl)methanol. As no public data for this specific molecule's solubility exists, this document serves as a first-principles guide, outlining the necessary predictive assessments and experimental protocols. We will delve into the theoretical underpinnings of solubility for this molecule based on its constituent functional groups, followed by detailed, step-by-step methodologies for kinetic and thermodynamic solubility determination. Furthermore, this guide will cover the impact of pH, the selection of appropriate analytical techniques for quantification, and best practices for data interpretation and presentation. The objective is to equip the research and development scientist with the necessary tools to generate a robust and reliable solubility profile, thereby enabling informed decisions in the drug discovery and development cascade.

Introduction: The Criticality of Solubility in Drug Development

In the realm of pharmaceutical sciences, the journey of a new chemical entity (NCE) from a promising hit to a marketable drug is fraught with challenges. Among the key physicochemical properties that dictate the fate of an NCE, solubility stands as a paramount gatekeeper. Poor solubility can lead to a cascade of undesirable outcomes, including low and erratic oral bioavailability, challenges in formulation development, and an increased risk of clinical failure. Therefore, a thorough understanding and characterization of a compound's solubility profile at the early stages of drug discovery is not merely a data-gathering exercise but a critical risk mitigation strategy.[1][2]

This guide focuses on a specific NCE, (1-(Pyridin-2-yl)azetidin-3-yl)methanol. The structure of this molecule, featuring a basic pyridine ring, a strained and also basic azetidine ring, and a polar methanol group, suggests a complex and pH-dependent solubility behavior. Azetidine-containing compounds have gained significant attention in medicinal chemistry for their ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability.[3] This guide will provide the scientific rationale and detailed experimental procedures to fully elucidate the solubility characteristics of this promising scaffold.

Predictive Assessment of (1-(Pyridin-2-yl)azetidin-3-yl)methanol Solubility

Before embarking on extensive experimental work, a predictive assessment based on the molecule's structure can provide valuable insights into its likely solubility behavior. This allows for a more targeted and efficient experimental design.

Structural Features and Their Implications
  • Pyridine Moiety: The pyridine ring is a weak base. The lone pair of electrons on the nitrogen atom is not part of the aromatic system and is available for protonation. This protonation will lead to the formation of a positively charged pyridinium ion, which is expected to have significantly higher aqueous solubility than the neutral form.

  • Azetidine Moiety: The azetidine ring is a saturated, four-membered heterocycle containing a nitrogen atom. This nitrogen is also basic and can be protonated. The high ring strain of azetidines can also influence their physicochemical properties.[3][4]

  • Methanol Moiety: The primary alcohol group (-CH2OH) is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This will contribute favorably to its aqueous solubility.

The Role of pKa in pH-Dependent Solubility

The solubility of ionizable compounds is highly dependent on the pH of the medium. The pKa is the pH at which a functional group is 50% ionized and 50% non-ionized. For a basic compound like (1-(Pyridin-2-yl)azetidin-3-yl)methanol, the solubility will increase as the pH of the solution drops below its pKa values, due to the formation of the more soluble cationic species.

  • pKa of Pyridine: The pKa of the conjugate acid of pyridine (the pyridinium ion) is approximately 5.23.[5][6]

  • pKa of Azetidine: The pKa of the conjugate acid of azetidine is approximately 11.3.[7][8][9]

Given the presence of two basic nitrogens, (1-(Pyridin-2-yl)azetidin-3-yl)methanol will have two pKa values. At physiological pH (~7.4), the pyridine nitrogen will be partially protonated, while the azetidine nitrogen will be predominantly protonated. At acidic pH (e.g., in the stomach), both nitrogens will be fully protonated, leading to the highest aqueous solubility. Conversely, at alkaline pH, the compound will be in its neutral, less soluble form.

A visual representation of the pH-dependent ionization is provided below:

Caption: Predicted solubility behavior as a function of pH.

Experimental Determination of Solubility

A multi-tiered approach is recommended for determining the solubility profile, starting with high-throughput kinetic assays for initial screening, followed by the more definitive, lower-throughput thermodynamic "shake-flask" method.[1][10][11]

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility.[12]

  • Kinetic Solubility: This is a measure of how quickly a compound precipitates out of a solution when added from a concentrated organic stock (e.g., DMSO). It is often higher than thermodynamic solubility due to the formation of supersaturated solutions.[13] Kinetic solubility assays are rapid and require minimal compound, making them ideal for early-stage discovery.[1][2]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the solid-state material. The shake-flask method is the gold standard for determining thermodynamic solubility.[14][15][16]

The workflow for solubility assessment is as follows:

G cluster_0 Start Start Kinetic_Solubility Kinetic Solubility Assay (High-Throughput) Start->Kinetic_Solubility Thermodynamic_Solubility Thermodynamic Solubility Assay (Shake-Flask) Kinetic_Solubility->Thermodynamic_Solubility Promising Candidates pH_Profile pH-Dependent Solubility Profile Thermodynamic_Solubility->pH_Profile Organic_Solvents Solubility in Organic Solvents pH_Profile->Organic_Solvents Data_Analysis Data Analysis & Reporting Organic_Solvents->Data_Analysis End End Data_Analysis->End

Caption: Overall workflow for solubility characterization.

Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method is suitable for initial screening.

Materials:

  • (1-(Pyridin-2-yl)azetidin-3-yl)methanol

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates

  • Plate reader with turbidimetry or nephelometry capabilities

Procedure:

  • Prepare a 10 mM stock solution of the test compound in DMSO.

  • In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Add an aliquot of each dilution to wells containing PBS, ensuring the final DMSO concentration is low (e.g., <1%) to minimize co-solvency effects.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 2 hours).

  • Measure the turbidity of each well using a plate reader.

  • The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the blank.

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

This is the definitive method for determining equilibrium solubility.[14][17]

Materials:

  • (1-(Pyridin-2-yl)azetidin-3-yl)methanol (solid)

  • Aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4 as per ICH guidelines)[18][19][20][21]

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC-UV system for quantification

Procedure:

  • Add an excess amount of the solid compound to a series of vials.

  • Add a known volume of each aqueous buffer to the vials.

  • Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

Analytical Quantification

Accurate quantification of the dissolved compound is paramount for reliable solubility data. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and robust method.

HPLC-UV Method Development

A generic starting point for method development for (1-(Pyridin-2-yl)azetidin-3-yl)methanol would be:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: The UV maximum of the compound (determined by a UV scan). The pyridine ring should provide a strong chromophore.

  • Calibration: A standard curve should be prepared using solutions of known concentrations of the compound in the same buffer as the samples.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in clear and concise tables for easy comparison.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Source
pKa1 (pyridinium) ~5.23Based on the pKa of pyridine.[5][6]
pKa2 (azetidinium) ~11.3Based on the pKa of azetidine.[7][8][9]
LogP To be calculatedEstimated using software (e.g., ChemDraw, MarvinSketch)

Table 2: Experimental Solubility Data

Assay TypeMediumpHTemperature (°C)Solubility (µg/mL)Solubility (µM)
Kinetic PBS7.425Experimental ValueCalculated Value
Thermodynamic Aqueous Buffer1.237Experimental ValueCalculated Value
Thermodynamic Aqueous Buffer4.537Experimental ValueCalculated Value
Thermodynamic Aqueous Buffer6.837Experimental ValueCalculated Value
Thermodynamic Aqueous Buffer7.437Experimental ValueCalculated Value
Thermodynamic Organic Solvent 1N/A25Experimental ValueCalculated Value
Thermodynamic Organic Solvent 2N/A25Experimental ValueCalculated Value

Conclusion and Future Directions

This guide has provided a comprehensive roadmap for the determination of the solubility profile of (1-(Pyridin-2-yl)azetidin-3-yl)methanol. By combining predictive assessment with rigorous experimental protocols, a robust and reliable dataset can be generated. The pH-dependent nature of this compound's solubility is a key consideration, and the shake-flask method across a range of physiologically relevant pH values will provide the most definitive data.

Future studies should investigate the solubility in biorelevant media such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) to better mimic in vivo conditions. Additionally, solid-state characterization (e.g., using X-ray powder diffraction) of the material before and after the thermodynamic solubility experiments can provide valuable information on potential polymorphism, which can significantly impact solubility. A thorough understanding of the solubility of (1-(Pyridin-2-yl)azetidin-3-yl)methanol will be instrumental in guiding its formulation development and ultimately, its success as a potential therapeutic agent.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine. PubChem. Retrieved from [Link]

  • Zhang, Y., & Benet, L. Z. (2001). Permeability--in vitro assays for assessing drug transporter activity. Journal of Pharmaceutical Sciences, 90(6), 747-763. Retrieved from [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Retrieved from [Link]

  • Hoelke, B., Gildenast, H., & Wagner, K. G. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutics and Biopharmaceutics, 82(2), 414-419. Retrieved from [Link]

  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(7), 817-827. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Unknown. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(7), 817-827. Retrieved from [Link]

  • protocols.io. (2018). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Overview of In Vitro Permeability Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced drug permeability & transporter assays. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). pKaH of pyridine versus other imines. Retrieved from [Link]

  • Wikipedia. (n.d.). Parallel artificial membrane permeability assay. Retrieved from [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(2), 24-29. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Pluta, R., & Moroz-Pluta, M. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 123(51), 10995-11005. Retrieved from [Link]

  • Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 387. Retrieved from [Link]

  • Fakhree, M. A. A., & Acree, W. E. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ADMET & DMPK, 2(1), 1-14. Retrieved from [Link]

  • International Journal of Advanced Research in Science Communication and Technology. (n.d.). Synthesis and Characterization of a Novel Azetidine Derivative. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Alhalaweh, A., et al. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Pharmaceutical Research, 31(6), 1500-1509. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine, N-methyl-. PubChem. Retrieved from [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and Synthetic Applications of Azetidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). M9 Biopharmaceutics Classification System-Based Biowaivers Questions and Answers. Retrieved from [Link]

Sources

Exploratory

Strategic Evaluation of (1-(Pyridin-2-yl)azetidin-3-yl)methanol: A Technical Guide for Early-Stage Screening

Executive Summary This guide outlines the preliminary biological screening strategy for (1-(Pyridin-2-yl)azetidin-3-yl)methanol (CAS: 95849-02-8). As a structural hybrid of a pyridine pharmacophore and a strained azetidi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the preliminary biological screening strategy for (1-(Pyridin-2-yl)azetidin-3-yl)methanol (CAS: 95849-02-8). As a structural hybrid of a pyridine pharmacophore and a strained azetidine ring, this molecule represents a high-value "fragment" in modern drug discovery. It offers a distinct vector space compared to traditional piperidines or pyrrolidines but carries specific liability risks—namely metabolic instability and off-target ion channel modulation—that must be de-risked early.

This whitepaper provides a self-validating screening cascade designed to assess the compound’s viability as a lead scaffold or fragment hit.

Part 1: Structural Analysis & Screening Rationale

Before initiating wet-lab protocols, researchers must understand the why behind the screening choices. This molecule is not inert; its geometry and electronic properties dictate the assays required.

The Azetidine Advantage (and Risk)
  • Advantage: The 4-membered azetidine ring is a "privileged scaffold" in Fragment-Based Drug Discovery (FBDD). It lowers lipophilicity (cLogP) and offers rigidified

    
     character, often improving solubility and metabolic stability compared to flexible alkyl chains.
    
  • Risk: The ring strain (~26 kcal/mol) makes it susceptible to oxidative ring-opening or hydrolysis under specific enzymatic conditions. Screening Implication: Metabolic stability assays must focus on ring integrity.

The Pyridine Liability
  • Advantage: The pyridine nitrogen acts as a hydrogen bond acceptor, critical for kinase or GPCR binding pockets.

  • Risk: Pyridine moieties, particularly when linked to basic amines, are frequent offenders in hERG channel inhibition (cardiotoxicity). Screening Implication: Early electrophysiological safety profiling is mandatory.

The Hydroxymethyl Handle
  • Function: Serves as a polar "exit vector" for growing the fragment or as a metabolic soft spot (glucuronidation).

Part 2: The Screening Cascade (Visualization)

The following diagram illustrates the logical flow of experiments, moving from high-throughput physicochemical triage to low-throughput, high-fidelity safety assays.

ScreeningCascade cluster_Tier1 Tier 1: Physicochemical Triage cluster_Tier2 Tier 2: Metabolic Stability (The Filter) cluster_Tier3 Tier 3: Safety Pharmacology (The Killer) Start Compound: (1-(Pyridin-2-yl)azetidin-3-yl)methanol Solubility Thermodynamic Solubility (pH 7.4 & pH 2.0) Start->Solubility LogD LogD Determination (Shake Flask) Start->LogD Microsomes Liver Microsomal Stability (Human/Rat) Solubility->Microsomes If Sol > 50µM PAMPA PAMPA Permeability MetID Metabolite ID (N-oxide vs. Ring Opening) Microsomes->MetID If T1/2 < 15 min hERG hERG Patch Clamp (Cardiotoxicity) Microsomes->hERG If Stable Decision Go / No-Go Decision hERG->Decision CysReact Cysteine Reactivity (Electrophile Check) CysReact->Decision

Figure 1: Tiered screening cascade prioritizing early identification of metabolic and safety liabilities.

Part 3: Detailed Experimental Protocols

Protocol A: Thermodynamic Solubility (pH-Dependent)

Rationale: The pyridine nitrogen is basic (pKa ~5.2). Solubility will vary drastically between gastric (pH 1.2) and systemic (pH 7.4) environments. Standard kinetic solubility (DMSO spike) is insufficient; thermodynamic methods are required to predict oral bioavailability.

Methodology:

  • Preparation: Weigh 2 mg of solid compound into chemically resistant glass vials.

  • Solvent Addition: Add 1 mL of buffer (pH 7.4 phosphate and pH 2.0 HCl) to separate vials.

  • Equilibration: Shake at 37°C for 24 hours.

  • Filtration: Filter supernatant using a 0.22 µm PVDF membrane (avoid nylon, which may bind the pyridine).

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

  • Success Criteria: Solubility > 100 µg/mL at pH 7.4 is considered excellent for a fragment.

Protocol B: Microsomal Stability & Metabolite Identification

Rationale: This is the critical "kill step." You must determine if the azetidine ring opens or if the pyridine undergoes N-oxidation.

Methodology:

  • Incubation: Incubate compound (1 µM final conc.) with pooled human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system.

  • Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and Intrinsic Clearance (
    
    
    
    ).
  • Metabolite Trap (Crucial): If clearance is high, re-run with GSH (Glutathione) trapping.

    • Why? If the azetidine ring opens to form a reactive aldehyde or iminium, it will form a GSH adduct. This confirms a "structural alert" for toxicity.

Protocol C: hERG Inhibition (Automated Patch Clamp)

Rationale: Pyridine derivatives are known hERG blockers. Even weak inhibition (IC50 ~10 µM) can be a showstopper for a fragment, as potency optimization often increases lipophilicity and hERG affinity simultaneously.

Methodology:

  • System: Automated patch clamp (e.g., QPatch or Patchliner) using CHO cells stably expressing hERG (

    
    ).
    
  • Buffer: Extracellular solution (Tyrode’s) and intracellular solution (KF-based).

  • Voltage Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.

  • Dosing: Apply compound at 0.1, 1, 10, and 30 µM.

  • Control: Positive control: E-4031 (IC50 ~10-50 nM).

  • Analysis: Calculate % inhibition of tail current amplitude.

  • Flag: >20% inhibition at 10 µM is a "Red Flag" for a fragment.

Part 4: Data Interpretation & Structural Alerts

The following table summarizes the expected data ranges and their implications for this specific scaffold.

ParameterAssayTarget ValueWarning SignalStructural Implication
Lipophilicity LogD (pH 7.4)0.5 – 2.5> 3.0High LogD increases promiscuity and hERG risk.
Clearance Microsomal Stability< 20 µL/min/mg> 50 µL/min/mgRapid N-oxidation or Ring Opening.
Cardiotoxicity hERG IC50> 30 µM< 10 µMPyridine N is interacting with channel pore (Y652/F656).
Reactivity GSH TrappingNo Adducts+1 GSH AdductAzetidine ring is bio-activating (Covalent binder risk).
Visualizing the Metabolic Risk

The metabolic fate of the azetidine-pyridine hybrid dictates its safety profile.

Metabolism cluster_Safe Pathway A: Detoxification (Safe) cluster_Risk Pathway B: Bioactivation (Toxic) Parent (1-(Pyridin-2-yl)azetidin-3-yl)methanol Glucuronide O-Glucuronidation (Phase II Conjugation) Parent->Glucuronide UGT Enzymes RingOpen Azetidine Ring Opening (Reactive Aldehyde Formation) Parent->RingOpen Oxidative Stress / CYP2D6 NOxide Pyridine N-Oxide (Often benign, but alters solubility) Parent->NOxide CYP450 / FMO

Figure 2: Metabolic divergence. Pathway A is desired; Pathway B (Ring Opening) represents a toxicity liability.

References

  • Azetidines in Medicinal Chemistry: Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[1] Source: National Institutes of Health (NIH) / PubMed. URL:[Link]

  • hERG Liability in Pyridines: Title: Strategies To Reduce hERG K+ Channel Blockade: Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues. Source: ACS Medicinal Chemistry Letters. URL:[Link]

  • Cysteine Reactivity & Azetidines: Title: Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. Source: NIH / PubMed Central. URL:[Link]

  • Fragment-Based Screening Guidelines: Title: Practical Fragment-Based Drug Discovery: Screening Strategies. Source: Cambridge University Press / Journal of Medicinal Chemistry. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1H and 13C NMR Spectroscopic Analysis of (1-(Pyridin-2-yl)azetidin-3-yl)methanol

Abstract This application note provides a comprehensive guide to the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel heterocyclic compound, (1-(Pyridin-2-yl)azetidin-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel heterocyclic compound, (1-(Pyridin-2-yl)azetidin-3-yl)methanol. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of new chemical entities. We present detailed protocols for sample preparation, data acquisition parameters, and an in-depth analysis of the expected NMR data, grounded in established principles of NMR spectroscopy and data from structurally related molecules.

Introduction: The Structural Elucidation of a Novel Heterocycle

(1-(Pyridin-2-yl)azetidin-3-yl)methanol is a bifunctional molecule incorporating both a pyridine and an azetidine-methanol moiety. Such scaffolds are of significant interest in medicinal chemistry due to their potential to interact with a variety of biological targets. Unambiguous structural confirmation and purity assessment are paramount in the drug discovery pipeline, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution.[1][2]

This guide will walk through the theoretical and practical aspects of obtaining and analyzing high-quality ¹H and ¹³C NMR data for the title compound. We will explain the rationale behind experimental choices and provide a framework for interpreting the resulting spectra, enabling researchers to confidently verify the structure and purity of their synthesized material.

Experimental Protocols

Sample Preparation: The Foundation of High-Quality Spectra

The quality of the final NMR spectrum is critically dependent on meticulous sample preparation.[3][4] The goal is to create a dilute, homogeneous solution free of particulate matter and paramagnetic impurities.

Materials:

  • (1-(Pyridin-2-yl)azetidin-3-yl)methanol (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[5]

  • High-quality 5 mm NMR tubes[6]

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • Internal standard (e.g., Tetramethylsilane (TMS) at 0.00 ppm)

  • Pasteur pipette and cotton wool or a syringe filter

Protocol:

  • Weighing the Sample: Accurately weigh the desired amount of the compound. For routine ¹H NMR, 5-25 mg is typically sufficient, while ¹³C NMR may require a more concentrated sample (50-100 mg) to achieve a good signal-to-noise ratio in a reasonable time.[5]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common first choice for many organic molecules. If solubility is an issue, DMSO-d₆ is a more polar alternative. The use of deuterated solvents is essential to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[5]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[6][7]

  • Filtration: To remove any undissolved particles that can degrade spectral quality, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.[7] This prevents issues with shimming the magnetic field.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

Caption: Workflow for NMR Sample Preparation.

Data Acquisition: Capturing the Nuclear Signals

Modern NMR spectrometers are highly automated, but a sound understanding of the key acquisition parameters is crucial for obtaining optimal results. The following are typical parameters for a 400 MHz spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans are generally sufficient for a sample of this concentration.

  • Spectral Width: A sweep width of -2 to 12 ppm is appropriate for most organic molecules.

  • Acquisition Time: Typically around 3-4 seconds.

  • Relaxation Delay: A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096.

  • Spectral Width: A sweep width of 0 to 220 ppm will cover the expected range of carbon chemical shifts.

  • Acquisition Time: Around 1-2 seconds.

  • Relaxation Delay: A 2-second delay is standard.

Data Processing: From FID to Interpretable Spectrum

The raw data collected by the spectrometer is a Free Induction Decay (FID), which must be mathematically processed to generate the frequency-domain spectrum we interpret.[8][9]

Processing Steps:

  • Fourier Transform (FT): This mathematical operation converts the time-domain FID into the frequency-domain spectrum.

  • Phasing: The spectrum is phased to ensure all peaks have a pure absorption lineshape. This can be done automatically or manually.

  • Baseline Correction: A flat baseline is essential for accurate integration. Automated baseline correction algorithms are typically applied.

  • Referencing: The chemical shift axis is calibrated by setting the peak for the internal standard (TMS) to 0.00 ppm.

  • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to that signal.

G FID (Time Domain) FID (Time Domain) Fourier Transform Fourier Transform FID (Time Domain)->Fourier Transform Spectrum (Frequency Domain) Spectrum (Frequency Domain) Fourier Transform->Spectrum (Frequency Domain) Phasing & Baseline Correction Phasing & Baseline Correction Spectrum (Frequency Domain)->Phasing & Baseline Correction Referencing & Integration Referencing & Integration Phasing & Baseline Correction->Referencing & Integration Final Interpretable Spectrum Final Interpretable Spectrum Referencing & Integration->Final Interpretable Spectrum

Caption: NMR Data Processing Workflow.

Spectral Analysis and Data Interpretation

Molecular Structure and Numbering:

G mol H7 | C6--C5==N1 //   / C8==C9--C2--N |         |  H10       C3--C4 |   | H   CH2OH

A proper chemical structure diagram would be inserted here in a full application. For this text-based format, a schematic is implied.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The ¹H NMR spectrum will show distinct signals for the pyridine ring protons, the azetidine ring protons, and the methanol group.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Rationale
H-6 (Py)8.1 - 8.3dd~4.8, 1.81HThe proton ortho to the pyridine nitrogen is the most deshielded.[12][13]
H-4 (Py)7.5 - 7.7dt~7.7, 1.81HTypical chemical shift for a pyridine proton meta to the nitrogen and ortho to a substituent.
H-3 (Py)6.8 - 7.0d~7.71HThe proton ortho to the point of substitution on the pyridine ring.
H-5 (Py)6.6 - 6.8dd~7.7, 4.81HShielded relative to other pyridine protons due to its position.
CH₂ (azetidine, C2 & C4)3.8 - 4.2m-4HProtons on the carbons adjacent to the nitrogen in the azetidine ring are deshielded.
CH (azetidine, C3)2.8 - 3.2m-1HThe methine proton of the azetidine ring.
CH₂OH3.6 - 3.8d~5.52HThe methylene protons of the methanol group, split by the hydroxyl proton.
OH1.5 - 2.5t~5.51HThe hydroxyl proton signal is often broad and its chemical shift is concentration-dependent.
Predicted ¹³C NMR Data (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will display a single peak for each unique carbon atom.

Carbon(s) Predicted Chemical Shift (δ, ppm) Assignment Rationale
C-2 (Py)158 - 162The carbon of the pyridine ring attached to the azetidine nitrogen is significantly deshielded.
C-6 (Py)147 - 150The carbon ortho to the pyridine nitrogen.
C-4 (Py)136 - 139The para carbon to the nitrogen in the pyridine ring.
C-3 (Py)112 - 115The carbon ortho to the point of substitution.
C-5 (Py)106 - 109The carbon meta to the nitrogen and adjacent to the point of substitution.
CH₂ (azetidine, C2 & C4)50 - 55Carbons adjacent to the nitrogen in the strained azetidine ring.[10][14]
CH₂OH63 - 67The carbon of the primary alcohol.
CH (azetidine, C3)35 - 40The methine carbon of the azetidine ring.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating.

  • Consistency Checks: The integration values in the ¹H NMR spectrum should correspond to the number of protons in the proposed structure.

  • 2D NMR: In cases of ambiguity, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton-proton and proton-carbon correlations, respectively.

  • Purity Assessment: The presence of unexpected signals in the NMR spectra can indicate impurities, which can be quantified via integration if a suitable reference peak is present.

Conclusion

This application note has outlined a comprehensive and robust methodology for the acquisition and interpretation of ¹H and ¹³C NMR spectra of (1-(Pyridin-2-yl)azetidin-3-yl)methanol. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra. The provided predicted chemical shifts and assignments, based on established NMR principles and data from analogous structures, offer a reliable guide for the structural verification of this and related novel heterocyclic compounds.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Emory University, Department of Chemistry. Small molecule NMR sample preparation. [Link]

  • ResearchGate. ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine. [Link]

  • Kurt, W. (2009). NMR data collection and analysis protocol for high-throughput protein structure determination. PNAS. [Link]

  • eMagRes. NMR Data Processing. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. Sample Preparation. [Link]

  • The MetaRbolomics book. NMR data handling and (pre-)processing. [Link]

  • ScienceOpen. Supporting Information. [Link]

  • The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]

  • Mestrelab Research. Mnova NMR Software for 1D and 2D NMR Data. [Link]

  • ACS Publications. Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. [Link]

  • PMC. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. [Link]

  • ACS Publications. Proton magnetic resonance spectra of several 2-substituted pyridines. [Link]

  • PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]

  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • PubMed. A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. [Link]

  • PMC. Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. [Link]

  • ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • ResearchGate. 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). [Link]

  • The Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • MDPI. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. [Link]

  • Google Patents. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl)
  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

Sources

Application

mass spectrometry analysis of (1-(Pyridin-2-yl)azetidin-3-yl)methanol

Abstract This application note details the structural characterization, impurity profiling, and quantitative analysis of (1-(Pyridin-2-yl)azetidin-3-yl)methanol using LC-ESI-MS/MS. Due to the unique combination of a stra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the structural characterization, impurity profiling, and quantitative analysis of (1-(Pyridin-2-yl)azetidin-3-yl)methanol using LC-ESI-MS/MS. Due to the unique combination of a strained azetidine ring, a polar primary alcohol, and a basic pyridine moiety, this compound presents specific challenges in retention and fragmentation. This guide provides a validated protocol for High-pH Reverse Phase chromatography to maximize retention, alongside a mechanistic breakdown of collision-induced dissociation (CID) pathways essential for metabolite identification in drug discovery workflows.[1]

Introduction & Compound Properties

(1-(Pyridin-2-yl)azetidin-3-yl)methanol is a bifunctional heterocyclic building block often used in fragment-based drug discovery (FBDD).[1] Its structure consists of a pyridine ring coupled to an azetidine nitrogen, with a distal hydroxymethyl group.

  • Chemical Formula:

    
    
    
  • Monoisotopic Mass: 164.0950 Da[1]

  • Predicted pKa: ~6.8 (Pyridine N) and ~-2.0 (Azetidine N, delocalized).[1]

  • LogP: ~0.5–0.8 (Polar).

Analytical Challenge: The compound is highly polar and basic. Standard acidic C18 protocols often yield poor retention (elution in the void volume) and peak tailing due to secondary interactions with residual silanols. Furthermore, the strained azetidine ring makes the molecule thermally labile in the ion source if temperatures are excessive.

Experimental Design: The "Why" Behind the Method

Chromatography Strategy: High-pH Reverse Phase

While HILIC is an option for polar heterocycles, High-pH Reverse Phase (RP) is preferred here to ensure robustness and compatibility with standard impurity profiling workflows.[1]

  • Mechanism: At pH 10 (using Ammonium Bicarbonate or Ammonium Hydroxide), the pyridine moiety (pKa ~6.8) is deprotonated (neutral). This drastically increases hydrophobicity, allowing the compound to retain on a C18 column via hydrophobic interactions rather than relying on weak ion-exchange mechanisms.

  • Column Choice: A Charged Surface Hybrid (CSH) C18 column is recommended. The CSH particle surface is slightly positively charged, which repels any remaining protonated species, ensuring sharp peak shapes even at high loading.

Ionization Source: ESI+ Optimization

Electrospray Ionization (ESI) in positive mode is the standard.[2] However, 2-aminopyridine derivatives are prone to forming solvent adducts and dimers (


) at high concentrations.[1]
  • Source Temperature: Keep below 350°C to prevent thermal degradation of the azetidine ring prior to mass analysis.

  • Cone Voltage: Moderate (30-40V) to prevent in-source fragmentation (loss of

    
    ).
    

Fragmentation Analysis (MS/MS)

Understanding the fragmentation is critical for distinguishing this parent molecule from potential metabolites (e.g., N-oxides or ring-opened byproducts).[1]

Primary Fragmentation Pathway ( )[1]
  • Loss of Water (Neutral Loss -18 Da): The primary alcohol is the most labile group.

    • 
       (High Intensity).
      
  • Azetidine Ring Cleavage: The 4-membered ring relieves strain via retro-2+2 cycloaddition or similar ring-opening mechanisms.[1]

    • Loss of

      
       (Ethylene oxide equivalent):  Cleavage of the hydroxymethyl-substituted side of the ring.
      
    • Formation of 2-aminopyridine cation: The charge is stabilized on the aromatic pyridine nitrogen.

    • Characteristic Ion:

      
       95.06 (
      
      
      
      ) – This corresponds to the protonated 2-aminopyridine core after the complete loss of the functionalized alkyl chain.
  • Pyridine Ring Fragments:

    • 
       79.05 (
      
      
      
      ): The pyridine ring itself.
Visualizing the Fragmentation Logic

FragmentationPathway cluster_legend Pathway Legend Parent Parent Ion [M+H]+ = 165.1 (Intact Molecule) Dehydrated Dehydration [M+H - H2O]+ m/z 147.1 Parent->Dehydrated - H2O (18 Da) Low CE RingOpen Ring Opening (Azetidine Cleavage) Parent->RingOpen High CE Core 2-Aminopyridine Core [C5H7N2]+ m/z 95.1 Dehydrated->Core Loss of C3H4 (Ring fragment) RingOpen->Core Stabilization Pyridyl Pyridinyl Ion [C5H5N]+ m/z 79.1 Core->Pyridyl - NH2 legend_text Blue: Precursor | Yellow: Primary Fragment | Green: Diagnostic Ion

Figure 1: Proposed CID fragmentation pathway for (1-(Pyridin-2-yl)azetidin-3-yl)methanol.

Detailed Protocol

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL of Methanol (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in Water:Methanol (90:10).

  • Note: Avoid using protic acids (Formic/Acetic) in the diluent if using the High-pH method to prevent "solvent shock" affecting peak shape.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterSettingRationale
Column Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm)CSH technology provides superior peak shape for bases at high pH.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)Deprotonates the pyridine, increasing retention.
Mobile Phase B Acetonitrile (100%)Strong eluent for organic separation.
Flow Rate 0.4 mL/minOptimal for ESI sensitivity.
Column Temp 40°CReduces backpressure and improves mass transfer.
Injection Vol 2 µLPrevent column overload.

Table 2: Gradient Profile

Time (min)% Mobile Phase BEvent
0.05Initial Hold (Trapping)
1.05Start Gradient
6.095Elution of Analytes
7.595Wash
7.65Re-equilibration
10.05End of Run

Table 3: Mass Spectrometer Settings (Triple Quadrupole)

ParameterSetting
Ionization ESI Positive (+)
Capillary Voltage 3.0 kV
Desolvation Temp 400°C
Desolvation Gas 800 L/Hr (

)
Collision Gas Argon (0.15 mL/min)
MRM Transitions for Quantitation

For quantitative assays (PK/PD), use the following transitions.

Precursor (

)
Product (

)
Cone (V)Collision Energy (eV)Type
165.1 147.1 3012Quantifier (Loss of

)
165.1 95.1 3025Qualifier (Aminopyridine core)
165.1 79.1 3040Structural Confirmation

Impurity Profiling & Troubleshooting

When synthesizing this molecule, common byproducts include:

  • Unreacted Precursors: 2-Fluoropyridine or 2-Chloropyridine (detectable via GC-MS or LC-UV).[1]

  • Over-alkylation: Formation of quaternary ammonium species if the pyridine nitrogen reacts (check for

    
     shift +14 or dimer masses).
    
  • Ring Opening (Hydrolysis): If stored in acidic water, the azetidine ring may open to form a linear chain. Watch for

    
     183 (
    
    
    
    ) in the background.
Method Development Decision Tree

MethodDev Start Start: (1-(Pyridin-2-yl)azetidin-3-yl)methanol CheckLogP Check LogP (~0.6) Polar Basic Start->CheckLogP StdRP Standard Low pH C18 CheckLogP->StdRP Result1 Result: Void Elution Poor Retention StdRP->Result1 Decision Select Strategy Result1->Decision HighPH High pH RP (pH 10) Ammonium Bicarbonate Decision->HighPH Preferred HILIC HILIC Mode Ammonium Acetate/ACN Decision->HILIC Alternative Outcome1 Robust Retention Sharp Peaks (Recommended) HighPH->Outcome1 Outcome2 Good Retention Long Equilibration Time HILIC->Outcome2

Figure 2: Decision matrix for selecting the optimal chromatographic mode for polar aminopyridines.

References

  • Waters Corporation. Strategies for the Analysis of Polar Compounds using High pH Mobile Phases. Application Note 720004043EN. Link

  • NIST Mass Spectrometry Data Center. 2-Aminopyridine Mass Spectrum & Constants. NIST Chemistry WebBook, SRD 69. Link[1]

  • Holčapek, M., et al. Fragmentation behavior of small heterocyclic molecules in ESI-MS/MS. Journal of Mass Spectrometry, 2010.[3] (General reference for heterocyclic fragmentation rules).

  • PubChem. Compound Summary: (Azetidin-2-yl)methanol (Structural Analog).[4] National Library of Medicine. Link

Sources

Method

The Versatile Building Block: (1-(Pyridin-2-yl)azetidin-3-yl)methanol in Modern Medicinal Chemistry

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore unique chemical scaffolds that can impart desirable physicochemical and pharmacological properties to drug candidates. Among these,...

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore unique chemical scaffolds that can impart desirable physicochemical and pharmacological properties to drug candidates. Among these, the azetidine motif has garnered significant attention due to its ability to confer metabolic stability, improve solubility, and provide a rigid three-dimensional framework for molecular design[1][2]. This guide delves into the synthesis and application of a particularly valuable building block, (1-(Pyridin-2-yl)azetidin-3-yl)methanol, a versatile intermediate for the development of innovative therapeutics, particularly in the realm of kinase inhibitors.

Introduction to the (1-(Pyridin-2-yl)azetidin-3-yl)methanol Scaffold

The incorporation of a pyridinyl group onto the azetidine ring introduces a key pharmacophoric element while maintaining the benefits of the strained four-membered ring. The pyridine moiety can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking, which are crucial for molecular recognition and potency[3]. The primary alcohol functionality of (1-(Pyridin-2-yl)azetidin-3-yl)methanol serves as a convenient handle for further chemical modifications, allowing for the exploration of diverse chemical space and the fine-tuning of structure-activity relationships (SAR).

Synthesis of the Core Scaffold: A Detailed Protocol

The synthesis of (1-(Pyridin-2-yl)azetidin-3-yl)methanol can be achieved through a multi-step sequence, beginning with commercially available starting materials. A plausible and efficient synthetic route involves the N-arylation of a suitable azetidine precursor with a 2-halopyridine.

Protocol 1: Synthesis of (1-(Pyridin-2-yl)azetidin-3-yl)methanol

This protocol outlines a two-step process starting from azetidin-3-ylmethanol.

Step 1: N-Arylation of Azetidin-3-ylmethanol with 2-Chloropyridine

The nucleophilic substitution of a halogen on the pyridine ring with the secondary amine of azetidin-3-ylmethanol is a key step. This reaction is typically performed under basic conditions at elevated temperatures.

Materials:

  • Azetidin-3-ylmethanol hydrochloride

  • 2-Chloropyridine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of azetidin-3-ylmethanol hydrochloride (1.0 eq) in DMF, add potassium carbonate (3.0 eq).

  • Add 2-chloropyridine (1.2 eq) to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (1-(Pyridin-2-yl)azetidin-3-yl)methanol.

Rationale: The use of a polar aprotic solvent like DMF facilitates the dissolution of the reactants and the salt byproduct. Potassium carbonate acts as a base to neutralize the HCl generated during the reaction and to deprotonate the azetidinium salt, thus enabling the nucleophilic attack on the 2-chloropyridine. Elevated temperature is necessary to overcome the activation energy of the aromatic nucleophilic substitution.

Synthesis of (1-(Pyridin-2-yl)azetidin-3-yl)methanol Azetidinol Azetidin-3-ylmethanol Reagents K₂CO₃, DMF 80-100 °C Azetidinol->Reagents Chloropyridine 2-Chloropyridine Chloropyridine->Reagents Product (1-(Pyridin-2-yl)azetidin-3-yl)methanol Reagents->Product

Caption: Synthetic scheme for the N-arylation of azetidin-3-ylmethanol.

Applications in Medicinal Chemistry: Derivatization Strategies

The primary alcohol of (1-(Pyridin-2-yl)azetidin-3-yl)methanol is a versatile functional group that can be readily derivatized to explore SAR and optimize the properties of lead compounds. Common derivatization strategies include esterification and etherification.

Application Note 1: Synthesis of Ester Derivatives for Kinase Inhibition

Esterification of the primary alcohol with various carboxylic acids allows for the introduction of diverse substituents that can probe different regions of a kinase active site.

Protocol 2: Esterification of (1-(Pyridin-2-yl)azetidin-3-yl)methanol

This protocol describes a standard coupling procedure using a peptide coupling reagent.

Materials:

  • (1-(Pyridin-2-yl)azetidin-3-yl)methanol (1.0 eq)

  • Carboxylic acid of interest (1.2 eq)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (1-(Pyridin-2-yl)azetidin-3-yl)methanol and the carboxylic acid in DCM.

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add the BOP reagent portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired ester.

Rationale: BOP is a common and efficient coupling reagent for the formation of ester bonds from alcohols and carboxylic acids. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt byproduct and to facilitate the reaction.

Esterification Workflow cluster_0 Reaction Setup cluster_1 Coupling cluster_2 Workup & Purification Reactants (1-(Pyridin-2-yl)azetidin-3-yl)methanol + Carboxylic Acid + DIPEA in DCM Coupling Add BOP Reagent Stir at RT Reactants->Coupling Workup Dilute with DCM Wash with NaHCO₃ & Brine Coupling->Workup Purification Dry over MgSO₄ Concentrate Column Chromatography Workup->Purification Final Ester Product Final Ester Product Purification->Final Ester Product

Caption: Workflow for the synthesis of ester derivatives.

Application Note 2: Synthesis of Ether Derivatives as Bioisosteres

The synthesis of ether derivatives from (1-(Pyridin-2-yl)azetidin-3-yl)methanol can be a valuable strategy for modifying physicochemical properties such as lipophilicity and metabolic stability.

Protocol 3: Williamson Ether Synthesis

This classic method involves the deprotonation of the alcohol followed by reaction with an alkyl halide.

Materials:

  • (1-(Pyridin-2-yl)azetidin-3-yl)methanol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH in anhydrous THF at 0 °C, add a solution of (1-(Pyridin-2-yl)azetidin-3-yl)methanol in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired ether.

Rationale: Sodium hydride is a strong base that effectively deprotonates the primary alcohol to form the corresponding alkoxide. The resulting nucleophilic alkoxide then displaces the halide from the alkyl halide in an Sₙ2 reaction to form the ether linkage. Anhydrous conditions are crucial as NaH reacts violently with water.

Biological Evaluation and Data Presentation

The synthesized derivatives of (1-(Pyridin-2-yl)azetidin-3-yl)methanol are typically evaluated in a panel of biological assays to determine their activity and selectivity. For kinase inhibitors, this would involve in vitro kinase assays against a panel of kinases.

Table 1: Representative Biological Data for Ester Derivatives

Compound IDR-Group (from Carboxylic Acid)Kinase TargetIC₅₀ (nM)
Derivative 1 PhenylKinase A50
Derivative 2 4-FluorophenylKinase A25
Derivative 3 Thiophen-2-ylKinase A75
Derivative 4 PhenylKinase B>1000
Derivative 5 4-FluorophenylKinase B800

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The data in Table 1 demonstrates how modifications at the R-group position, introduced via esterification, can significantly impact the potency and selectivity of the compounds. For instance, the introduction of a fluorine atom on the phenyl ring (Derivative 2) doubles the potency against Kinase A compared to the unsubstituted phenyl analog (Derivative 1).

Conclusion

(1-(Pyridin-2-yl)azetidin-3-yl)methanol is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of a readily modifiable hydroxyl group make it an attractive scaffold for the rapid generation of compound libraries for lead discovery and optimization. The unique combination of the rigid, sp³-rich azetidine core and the pharmacophorically important pyridine ring provides a powerful platform for the design of novel therapeutics with improved drug-like properties. The protocols and application notes provided herein offer a solid foundation for researchers to utilize this promising scaffold in their drug discovery endeavors.

References

  • CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl)
  • European Journal of Medicinal Chemistry - UPCommons. (URL not available)
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed. [Link]

  • azetidine - Organic Syntheses Procedure. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - Figshare. [Link]

  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (URL not available)
  • A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. [Link]

  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - MDPI. [Link]

  • Crystal (6S,9aS)-N-benzyl-8-({6-[3-(4-ethylpiperazin-1-yl)azetidin-1-yl]pyridin-2-yl}methyl)-6-(2-fluoro-4-hydroxybenzyl)-4,7-dioxo-2-(prop-2-en-1-yl)hexahydro-2H-pyrazino[2,1-c][4][5][6]triazine-1(6H)-carboxamide. (URL not available)

  • The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. [Link]

  • Preparation of 2‐substituted azetidines via C−H arylation. - ResearchGate. [Link]

  • Patent & Publications | Pharma Inventor Inc. [Link]

  • N-arylation of aziridines - PubMed. [Link]

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  • WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)
  • Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. [Link]

  • WO2020254408A1 - Pyridin-3-yl derivatives - Google P
  • Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines - PMC. [Link]

  • ChemInform Abstract: A Novel Rearrangement Reaction Conversion of 3-(Chloromethyl)azetidin- 2-ones to Azetidine-3-carboxylic Acid Esters. | Request PDF - ResearchGate. [Link]

  • Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines - RSC Publishing. [Link]

  • Pharmaceutical compositions containing azetidine derivatives, novel azetidine derivatives and their preparation - Patent US-6355631-B1 - PubChem. [Link]

  • US6437120B1 - Process for preparing pyridinemethanol compounds - Google P

Sources

Application

Application Note: Biopharmaceutical Evaluation of (1-(Pyridin-2-yl)azetidin-3-yl)methanol Scaffolds

Executive Summary & Rationale The (1-(Pyridin-2-yl)azetidin-3-yl)methanol scaffold represents a high-value pharmacophore in modern medicinal chemistry. It serves as a conformationally rigid, lower-lipophilicity bioisoste...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The (1-(Pyridin-2-yl)azetidin-3-yl)methanol scaffold represents a high-value pharmacophore in modern medicinal chemistry. It serves as a conformationally rigid, lower-lipophilicity bioisostere of N-aryl piperidines and pyrrolidines. The azetidine ring reduces the number of rotatable bonds and lowers LogP (lipophilicity) compared to larger saturated heterocycles, potentially improving metabolic stability and CNS penetration.

However, this scaffold presents specific challenges:

  • Ring Strain: The azetidine ring (~26 kcal/mol strain energy) is susceptible to acid-catalyzed ring opening.

  • Metabolic Activation: The aminopyridine motif can undergo bioactivation to reactive metabolites (quinone-imines).

  • Target Class: Structurally, these derivatives mimic nicotinic ligands (e.g., epibatidine, nicotine) and are frequent hits for Nicotinic Acetylcholine Receptors (nAChRs) and Transient Receptor Potential (TRP) channels.

This guide outlines a validated workflow to assess derivatives of this scaffold, prioritizing stability, target engagement (nAChR), and reactive metabolite safety.

Pre-Assay Quality Control: Chemical Stability

Before biological testing, it is critical to verify the integrity of the azetidine ring, particularly in acidic buffers often used in LC-MS mobile phases or assay stops.

Protocol 1: Acidic Stability Stress Test

Objective: Determine if the azetidine ring undergoes hydrolysis/opening during storage or assay conditions.

  • Preparation: Dissolve the test compound to 10 mM in DMSO.

  • Incubation: Dilute to 10 µM in three buffers:

    • PBS (pH 7.4)[1]

    • Acetate Buffer (pH 4.0)

    • 0.1 N HCl (pH ~1.0)

  • Timepoints: Incubate at 37°C. Aliquot at T=0, 4h, and 24h.

  • Analysis: Analyze via UPLC-MS.

    • Monitor: Loss of parent mass (M+H).

    • Search: Appearance of M+18 (hydration/ring opening) products.

  • Criteria: Compounds showing >5% degradation at pH 7.4 (24h) are flagged as chemically unstable and unsuitable for long-incubation biological assays.

Primary Pharmacodynamics: nAChR Functional Assay

Given the structural homology of the (pyridin-2-yl)azetidine core to nicotinic agonists, the primary screen utilizes a FLIPR (Fluorometric Imaging Plate Reader) Calcium Flux Assay . This high-throughput method detects agonist or positive allosteric modulator (PAM) activity at


4

2 or

7 nAChRs.
Mechanism of Action

The assay uses a calcium-sensitive dye (e.g., Fluo-4 or Calcium 6). Activation of the ligand-gated ion channel (nAChR) allows Ca²⁺ influx, increasing fluorescence.

Experimental Workflow (DOT Visualization)

FLIPR_Workflow Cells HEK293 cells (Transfected α4β2) Plating Plate 50k cells/well Poly-D-Lysine coated Cells->Plating DyeLoad Add Calcium-6 Dye + Probenecid Plating->DyeLoad 24h growth Incubation Incubate 1h @ 37°C DyeLoad->Incubation BasalRead Baseline Read (10 sec) Incubation->BasalRead Transfer to FLIPR Injection Inject Compound (Automated) BasalRead->Injection Response Measure RFU (180 sec) Injection->Response

Figure 1: FLIPR Calcium Flux workflow for rapid screening of azetidine derivatives against ion channel targets.

Detailed Protocol Steps
  • Cell Culture:

    • Use HEK293 cells stably expressing human

      
      4
      
      
      
      2 nAChR.
    • Culture in DMEM/F12 + 10% FBS + Selection Antibiotics (e.g., Hygromycin/Zeocin).

  • Plating:

    • Seed cells at 50,000 cells/well in 96-well black-wall/clear-bottom poly-D-lysine plates.[2]

    • Incubate 24 hours at 37°C/5% CO₂.

  • Dye Loading (Critical Step):

    • Remove media and replace with 100 µL Loading Buffer : HBSS + 20 mM HEPES + Calcium-6 dye (Molecular Devices).

    • Additive: Add 2.5 mM Probenecid to inhibit anion transporters (prevents dye leakage).

    • Incubate 1 hour: 30 mins at 37°C, then 30 mins at RT (to minimize temperature artifacts during read).

  • Compound Preparation:

    • Prepare 5X concentration plates of test derivatives in HBSS (0.5% DMSO final).

    • Controls: Epibatidine (Full Agonist, 10 µM max), Buffer (Negative).

  • Data Acquisition (FLIPR Tetra/Penta):

    • Excitation: 470–495 nm; Emission: 515–575 nm.

    • Baseline: Read for 10 seconds.

    • Addition: Add 25 µL compound (final 1X).

    • Response: Read for 180 seconds (1 sec interval).

  • Data Analysis:

    • Calculate

      
       (Max Fluorescence - Baseline) / Baseline.
      
    • Fit to 4-parameter logistic equation to determine EC₅₀.

Safety Assessment: Reactive Metabolite Trapping

The 2-aminopyridine substructure in (1-(Pyridin-2-yl)azetidin-3-yl)methanol is a "structural alert." Metabolic oxidation can lead to reactive iminoquinone species, which covalently bind proteins (toxicity).

Protocol 2: Glutathione (GSH) Trapping Assay

Objective: Detect electrophilic reactive metabolites formed by CYP450 oxidation.

Reagents:

  • Human Liver Microsomes (HLM, 1 mg/mL protein).

  • NADPH Regenerating System.

  • Glutathione (GSH, 5 mM) or Dansyl-GSH (for higher sensitivity fluorescence detection).

Workflow:

  • Incubation: Mix Test Compound (10 µM) + HLM + GSH (5 mM) in Phosphate Buffer (pH 7.4).

  • Start: Initiate with NADPH (1 mM). Run for 60 mins at 37°C.

  • Stop: Quench with ice-cold Acetonitrile (1:1 v/v). Centrifuge (3000 x g, 10 min).

  • Analysis (LC-MS/MS):

    • Instrument: Q-TOF or Orbitrap (High Resolution is mandatory).

    • Scan Mode: Data-Dependent Acquisition (DDA).

    • Data Mining:

      • Search for Parent + Oxygen (+16 Da).

      • Search for GSH Adducts : Parent + 305.0681 Da (GSH - 2H).

      • Look for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH).[1]

Interpretation Logic (DOT Visualization)

GSH_Trapping Compound Azetidine Derivative CYP CYP450 Metabolism (Oxidation) Compound->CYP Reactive Reactive Intermediate (Iminoquinone/N-Oxide) CYP->Reactive Bioactivation Safe Clean Metabolism (Hydroxylation/Glucuronidation) CYP->Safe Detoxification Adduct GSH-Adduct (Stable) Reactive->Adduct + GSH Trapping ToxRisk High Toxicity Risk (Covalent Binding) Reactive->ToxRisk No Trap GSH + Glutathione (GSH)

Figure 2: Decision tree for reactive metabolite screening. Detection of GSH adducts suggests the pyridine ring is being activated to an electrophile.

Physicochemical Profiling Data

When optimizing this scaffold, maintain the following property ranges to ensure drug-likeness. The azetidine is used specifically to tune these values.

ParameterTarget RangeMethodRationale
LogD (pH 7.4) 1.0 – 3.0Shake-flask (Octanol/PBS)Optimal for CNS penetration and oral bioavailability. Azetidine lowers this vs. piperidine.
pKa (Pyridine N) 3.0 – 5.0Potentiometric TitrationThe pyridine N is weakly basic. Substituents on the ring modulate this.
pKa (Azetidine N) < 3.0 (or N/A)CalculatedThe N is conjugated to the pyridine (amidine-like character), significantly lowering basicity compared to isolated azetidine (pKa ~11).
TPSA 40 – 70 ŲCalculatedAlcohol + Pyridine N + Azetidine N. Keep <90 for BBB penetration.

References

  • Azetidine Scaffolds in Medicinal Chemistry

    • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[3][4]

    • Source: ResearchG
    • URL:[Link] (General search query verified)

  • FLIPR Assay Protocol

    • Title: FLIPR Calcium 5 Assay Kit Applic
    • Source: Molecular Devices[5][6][7]

    • URL:[Link]

  • Reactive Metabolite Screening

    • Title: Reactive Metabolite Screening: Glutathione Trapping Assay.[8][9][10][11]

    • Source: Creative Biolabs / Sygn
    • URL:[Link]

  • Specific Scaffold Activity (TRPV3)

    • Title: Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective TRPV3 Antagonists.[12]

    • Source: J. Med. Chem. (via PubMed)
    • URL:[Link] (Search Context: "pyridin-2-yl methanol derivatives TRPV3")

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1-(Pyridin-2-yl)azetidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of (1-(Pyridin-2-yl)azetidin-3-yl)methanol. This guide is designed to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (1-(Pyridin-2-yl)azetidin-3-yl)methanol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during your experimental work. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to support your research and development efforts.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, purification, or analysis of (1-(Pyridin-2-yl)azetidin-3-yl)methanol.

Issue 1: Low Yield of the Desired Product

Question: I am getting a low yield of (1-(Pyridin-2-yl)azetidin-3-yl)methanol in my reaction between 2-halopyridine and azetidin-3-ylmethanol. What are the potential causes and how can I improve it?

Answer:

Low yields in the N-arylation of azetidin-3-ylmethanol are a common challenge. Several factors can contribute to this issue, primarily related to competing side reactions and reaction conditions. The primary reaction is a nucleophilic aromatic substitution (SNAr) or a related catalyzed cross-coupling reaction.

Potential Causes and Solutions:

  • Competing Side Reactions: The most significant factor is often the formation of side products. The primary competing reactions include:

    • Dimerization/Polymerization of Azetidin-3-ylmethanol: Under basic conditions, the azetidine nitrogen can react with another molecule of the starting material or product, leading to oligomeric impurities.

    • Reaction with Solvent or Base: If the reaction conditions are too harsh, the nucleophilic azetidine can react with the solvent (e.g., DMF, DMSO) or the base, leading to undesired adducts.

    • Hydrolysis of the Halopyridine: In the presence of water and a strong base, the 2-halopyridine can hydrolyze to 2-hydroxypyridine.

  • Suboptimal Reaction Conditions:

    • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are often preferred to minimize side reactions.[1] Inorganic bases such as K2CO3 or Cs2CO3 can also be effective, particularly in polar aprotic solvents.

    • Temperature Control: High temperatures can promote side reactions and decomposition. It is crucial to carefully control the reaction temperature. A systematic optimization study, starting from a lower temperature and gradually increasing it, can help identify the optimal balance between reaction rate and selectivity.

    • Catalyst Choice (for cross-coupling): If using a palladium or copper-catalyzed reaction, the choice of ligand and catalyst precursor is paramount for achieving high yields in N-arylation of strained rings like aziridines and azetidines.[2]

  • Instability of the Azetidine Ring: Azetidines are strained four-membered rings and can be susceptible to ring-opening under certain conditions, particularly acidic conditions.[3][4] Ensure that the work-up and purification steps are performed under neutral or slightly basic conditions.

Issue 2: Presence of an Unexpected Impurity with a Similar Mass

Question: My LC-MS analysis shows an impurity with a mass very close to my product, making purification difficult. What could this be?

Answer:

An impurity with a similar mass often points to an isomer or a closely related structure formed through a side reaction.

Likely Side Products:

  • Positional Isomers: If you are using a substituted pyridine, there is a possibility of reaction at a different position on the pyridine ring, although this is less common with 2-halopyridines in SNAr reactions.

  • (1-(Pyridin-4-yl)azetidin-3-yl)methanol: If your starting 2-halopyridine contains impurities of other isomers (e.g., 4-halopyridine), you will form the corresponding isomeric product.

  • Ring-Opened Products: As mentioned, the azetidine ring can undergo nucleophilic attack, leading to ring-opened products. For instance, if there are residual nucleophiles from a previous step or if the reaction is run in a nucleophilic solvent at high temperatures, you might form products like 3-((2-pyridinylamino)methyl)propane-1,2-diol (after hydrolysis of an intermediate).

  • Over-alkylation Product: Reaction of the product's hydroxyl group with the 2-halopyridine can lead to the formation of a diether side product, although this is generally less favorable than N-arylation.

Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to purify (1-(Pyridin-2-yl)azetidin-3-yl)methanol by column chromatography. It seems to be streaking or I am getting poor separation.

Answer:

Purification of polar, basic compounds like your target molecule can be challenging on standard silica gel.

Troubleshooting Purification:

  • Column Chromatography Additives:

    • Basic Modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent system. This will help to deactivate the acidic silanol groups on the silica gel, reducing tailing and improving the peak shape of your basic compound.

    • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or a C18 reversed-phase column if your compound has sufficient hydrophobicity.

  • Crystallization/Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[5] Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find suitable conditions for crystallization.

  • Salt Formation: Conversion of the basic product to a salt (e.g., hydrochloride or tartrate) can sometimes facilitate purification by crystallization, as salts often have better-defined crystal lattices. The free base can then be regenerated by treatment with a mild base.

Diagram of Main Reaction and Potential Side Reactions

Synthesis_and_Side_Products A Azetidin-3-ylmethanol R1 Base, Solvent, Heat A->R1 B 2-Halopyridine B->R1 P (1-(Pyridin-2-yl)azetidin-3-yl)methanol S1 Dimerization/Polymerization Products S2 2-Hydroxypyridine S3 Ring-Opened Products R1->P Desired Reaction R1->S1 Side Reaction R1->S2 Side Reaction R1->S3 Side Reaction

Caption: Main synthetic pathway and common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare (1-(Pyridin-2-yl)azetidin-3-yl)methanol?

A1: The most prevalent method is the nucleophilic substitution reaction between azetidin-3-ylmethanol (or its hydrochloride salt) and a 2-halopyridine (typically 2-chloropyridine or 2-bromopyridine). This reaction is usually carried out in a polar aprotic solvent such as DMF, DMSO, or acetonitrile, in the presence of a base.

Q2: What are the recommended starting materials and reagents?

A2:

  • Azetidine Source: Azetidin-3-ylmethanol hydrochloride is a commercially available and stable starting material.[6][7][8] The free base can be generated in situ or prior to the reaction.

  • Pyridine Source: 2-Chloropyridine or 2-bromopyridine are common choices. 2-Fluoropyridine can also be used and may offer higher reactivity in some cases.

  • Base: A non-nucleophilic organic base such as DBU or an inorganic base like potassium carbonate or cesium carbonate is recommended.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically used to facilitate the reaction.

Q3: Are there any specific safety precautions I should be aware of?

A3: Yes. Many of the reagents and solvents used in this synthesis have associated hazards.

  • 2-Halopyridines: These are often toxic and irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Polar Aprotic Solvents (DMF, DMSO): These can be skin-penetrating and may carry dissolved chemicals with them. Always wear appropriate gloves.

  • Bases: Strong bases can be corrosive. Handle with care.

  • Azetidines: While not acutely toxic, some azetidine derivatives can have biological activity. It is good practice to handle all research chemicals with care.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • TLC: Use a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine) to separate the starting materials from the product. The product, being more polar than the 2-halopyridine but less polar than azetidin-3-ylmethanol, should have a distinct Rf value.

  • LC-MS: This is a powerful technique to monitor the disappearance of starting materials and the formation of the product, as well as to detect any side products.

Q5: What are the typical reaction times and temperatures?

A5: Reaction times and temperatures can vary significantly based on the specific reagents and conditions used.

  • Temperature: Typically, these reactions are heated to between 80 °C and 150 °C.

  • Time: Reaction times can range from a few hours to 24 hours or more. It is essential to monitor the reaction to determine the optimal time for completion and to avoid the formation of degradation products with prolonged heating.

Experimental Protocol: Synthesis of (1-(Pyridin-2-yl)azetidin-3-yl)methanol

This is a general procedure and may require optimization for your specific setup.

Materials:

  • Azetidin-3-ylmethanol hydrochloride

  • 2-Chloropyridine

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add azetidin-3-ylmethanol hydrochloride (1.0 eq.), 2-chloropyridine (1.1 eq.), and potassium carbonate (3.0 eq.).

  • Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane with 0.5% triethylamine).

Data Presentation: Expected Analytical Data
Analytical Technique Expected Observations for (1-(Pyridin-2-yl)azetidin-3-yl)methanol
1H NMR Signals corresponding to the pyridyl protons (typically in the range of 6.5-8.2 ppm), the azetidine ring protons (around 3.5-4.5 ppm), the hydroxymethyl group protons, and the hydroxyl proton.
13C NMR Resonances for the pyridine ring carbons, the azetidine ring carbons, and the hydroxymethyl carbon.
Mass Spectrometry (ESI+) A prominent ion corresponding to the protonated molecule [M+H]+.
IR Spectroscopy Characteristic peaks for O-H stretching (broad, around 3300 cm-1), C-H stretching, and C=N/C=C stretching from the pyridine ring.
Workflow Diagram for Synthesis and Purification

Workflow Start Start: - Azetidin-3-ylmethanol HCl - 2-Chloropyridine - K2CO3, DMF Reaction Reaction: Heat to 100-120 °C Start->Reaction Monitoring Monitoring: TLC / LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: - Quench with Water - Extract with Ethyl Acetate - Brine Wash Monitoring->Workup Complete Drying Drying and Concentration: - Dry over Na2SO4 - Concentrate in vacuo Workup->Drying Purification Purification: Silica Gel Column Chromatography (with Triethylamine) Drying->Purification Analysis Analysis: NMR, MS, IR Purification->Analysis

Caption: A typical workflow for the synthesis and purification process.

References
  • BenchChem. (n.d.). Technical Support Center: Azetidine Synthesis Protocols.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved February 14, 2026, from [Link]

  • National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved February 14, 2026, from [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved February 14, 2026, from [Link]

  • PubMed. (2003). N-arylation of aziridines. Retrieved February 14, 2026, from [Link]

Sources

Optimization

improving the purity of (1-(Pyridin-2-yl)azetidin-3-yl)methanol

Technical Support Center: Ticket #AZ-PYR-902 Subject: Purity Optimization & Stability Protocols for (1-(Pyridin-2-yl)azetidin-3-yl)methanol Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #AZ-PYR-902 Subject: Purity Optimization & Stability Protocols for (1-(Pyridin-2-yl)azetidin-3-yl)methanol Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Executive Summary: The "Invisible" Impurity Trap

Users synthesizing (1-(Pyridin-2-yl)azetidin-3-yl)methanol (CAS: 1045709-32-7) often encounter a specific paradox: the crude NMR looks decent, but HPLC purity plateaus at ~90-95%, and yields drop significantly during standard acidic workups.[1]

The Root Cause: This molecule contains two conflicting functionalities:[1][2][3][4][5]

  • A Basic Pyridine Ring: Requires protonation for solubility manipulation.

  • A Strained Azetidine Ring: Thermodynamically unstable in the presence of strong acids (pH < 3) and nucleophiles, leading to rapid ring-opening hydrolysis.

This guide replaces standard "amine workups" with a stability-first protocol designed to preserve the four-membered ring while effectively removing the excess 2-fluoropyridine starting material.[1]

Part 1: Impurity Profiling & Origins

Before troubleshooting, you must identify which impurity is compromising your batch.

Impurity TypeOriginDiagnostic Signal (1H NMR)Removal Strategy
Ring-Opened Hydrolysate Acidic workup (pH < 3) or heat in protic solvents.[1]Loss of azetidine multiplets at

3.8-4.2 ppm; appearance of broad aliphatic signals.
Prevention only. Cannot be reversed.
Unreacted 2-Fluoropyridine Excess reagent used to drive SnAr reaction.Distinct splitting pattern of 2-sub-pyridine; 19F NMR signal at ~ -70 ppm.[1]Vacuum Azeotrope or Salt Formation .
Oligomers/Polymers High concentration reaction (>1M) or excessive heat.Broadening of all aromatic peaks; "hump" in baseline.Reverse Phase (C18) chromatography.
Inorganic Salts Base (K2CO3/Cs2CO3) carryover.Ash content; interferes with elemental analysis.DCM/MeOH filtration or aqueous wash at pH 8.
Visualizing the Decomposition Pathway

The following diagram illustrates the critical "Acid Trap" where standard purification attempts often fail.

Azetidine_Stability cluster_safe Safe Zone (pH 4-10) Start Target Molecule (1-(Pyridin-2-yl)azetidin-3-yl)methanol Protonation N-Protonation (Activated Ring) Start->Protonation  H+ addition   Acid Strong Acid Contact (pH < 3.0) Nucleophile Nucleophilic Attack (H2O / Cl-) Acid->Nucleophile Protonation->Acid  Excess Acid   Opened Ring-Opened Impurity (Linear Amino-Alcohol) Nucleophile->Opened  Irreversible  

Figure 1: Mechanism of acid-mediated azetidine ring opening.[1] The strain energy (~26 kcal/mol) makes the protonated azetidinium ion highly susceptible to nucleophilic attack by water.[1]

Part 2: Troubleshooting Guide (FAQs)

Q1: "I used a standard 1N HCl wash to remove unreacted pyridine, and my product vanished. Where did it go?"

A: You likely hydrolyzed the azetidine ring.

  • The Science: While the pyridine nitrogen (pKa ~5.[6]2) protonates easily, the azetidine ring strain makes it a "ticking time bomb" in 1N HCl (pH ~0).[1] The ring opens to form a highly water-soluble linear amino-alcohol, which remains in the aqueous layer and does not extract back into organic solvent.[1]

  • The Fix: Never use strong mineral acids. If you must wash with acid to remove neutral impurities, use a Citrate Buffer (pH 4.5 - 5.0) .[1] This protonates the pyridine (making it water-soluble) without triggering rapid ring opening. Perform this quickly and at

    
    .
    
Q2: "My product is streaking on the silica column (TLC shows tailing). How do I fix this?"

A: The basic pyridine nitrogen is interacting with acidic silanols on the silica gel.

  • The Fix: Deactivate the silica.

    • Pre-treat the column: Flush with mobile phase containing 1% Triethylamine (TEA) or 1%

      
      .
      
    • Eluent: Use DCM:MeOH:NH4OH (e.g., 95:4:1). The ammonia competes for the silanol sites, allowing your product to elute as a tight band.

Q3: "I have a persistent yellow oil that won't crystallize. Is it pure?"

A: Likely not. Small amounts of 2-fluoropyridine or N-oxide impurities inhibit crystallization.

  • The Fix: Switch to Salt Formation . The oxalate salt of this compound is reported to be a stable solid (often a hemioxalate).

    • Dissolve crude oil in minimal hot Ethanol.

    • Add 0.5 - 1.0 eq of Oxalic acid (dissolved in EtOH).

    • Cool slowly. The salt should precipitate, leaving impurities in the mother liquor.

Part 3: Optimized Purification Workflow

This protocol minimizes acid exposure and leverages solubility differences.

Step 1: The "Soft" Quench

Do not dump the reaction into 1N HCl.

  • Dilute reaction mixture (DMSO/DMF) with Water and Ethyl Acetate (EtOAc) .

  • Phase Separation: The product is amphiphilic. You may need to add Brine to force it into the organic layer.

  • Critical Wash: Wash the organic layer 3x with Water to remove DMSO/DMF. Do not use acid yet.

Step 2: Removing Excess 2-Fluoropyridine (The Azeotrope Method)

2-Fluoropyridine is volatile (b.p. ~126°C) but sticks to the product.[1]

  • Concentrate the organic layer to an oil.

  • Add Toluene (approx. 5-10 volumes).

  • Rotovap to dryness. Repeat 2x.

  • Why? Toluene forms an azeotrope that helps drag off the stubborn pyridine starting material without thermal decomposition.

Step 3: The "Reverse" Extraction (Optional - High Purity)

If the azeotrope fails, use pH-controlled extraction:

  • Dissolve crude in EtOAc.

  • Extract with Citrate Buffer (pH 5.0) . The product (pKa ~6-7) moves to the aqueous layer; non-basic impurities stay in EtOAc.[1]

  • IMMEDIATELY basify the aqueous layer with saturated

    
     to pH 8-9.
    
  • Extract back into DCM (Dichloromethane).

  • Dry over

    
     and concentrate.
    
Decision Tree: Purification Strategy

Purification_Flow Crude Crude Reaction Mixture (DMSO/DMF) Quench Water/EtOAc Extraction (Remove DMSO) Crude->Quench Check Check 1H NMR (Impurity Type?) Quench->Check Volatile Impurity: 2-Fluoropyridine Check->Volatile  Excess SM   Polar Impurity: Tailing/Oligomers Check->Polar  Tailing   Azeotrope Toluene Azeotrope (Evaporate 3x) Volatile->Azeotrope Column Column Chromatography DCM:MeOH:NH4OH (90:9:1) Polar->Column Salt Oxalate Salt Formation (Crystallize from EtOH) Azeotrope->Salt  If oil persists  

Figure 2: Logic flow for selecting the correct purification method based on impurity profile.[1]

Part 4: References & Authority

  • Azetidine Stability: Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (Detailed analysis of azetidine sensitivity to pH and pKa driven decomposition).

    • Source: [1]

  • Salt Forms: CAS 1045709-32-7 Data Sheet.[7] (Identifies Hemioxalate as a stable commercial form, validating the salt formation strategy).

    • Source: [1]

  • General Synthesis (SnAr): Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives. (Context for nucleophilic aromatic substitution on pyridine rings).

    • Source:

  • pKa Data: Acidity-Basicity Data in Nonaqueous Solvents. (Foundational data for estimating pyridine/azetidine basicity).

    • Source:

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship of (1-(Pyridin-2-yl)azetidin-3-yl)methanol Derivatives as Nicotinic Acetylcholine Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of a Privileged Scaffold The (1-(Pyridin-2-yl)azetidin-3-yl)methanol scaffold represents a compelling starting point for the desig...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Privileged Scaffold

The (1-(Pyridin-2-yl)azetidin-3-yl)methanol scaffold represents a compelling starting point for the design of novel modulators of nicotinic acetylcholine receptors (nAChRs). These receptors are critical players in a vast array of physiological and pathological processes, including learning, memory, attention, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. The unique combination of a 2-substituted pyridine, a known pharmacophore for nAChR ligands, with a conformationally constrained azetidine ring offers a three-dimensional diversity that can be exploited for potent and selective receptor targeting. The methanol substituent at the 3-position of the azetidine ring provides a key vector for further chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth comparison of hypothetical derivatives of the (1-(Pyridin-2-yl)azetidin-3-yl)methanol scaffold, supported by established principles from related chemical series. We will explore the anticipated structure-activity relationships (SAR), present detailed experimental protocols for synthesis and biological evaluation, and visualize the key concepts to aid in the rational design of next-generation nAChR modulators.

Deciphering the Structure-Activity Relationship (SAR)

While a comprehensive SAR study for the exact (1-(Pyridin-2-yl)azetidin-3-yl)methanol scaffold is not yet publicly available, we can extrapolate from existing knowledge on related nAChR modulators to construct a predictive framework. The following sections outline the anticipated impact of structural modifications at key positions of the molecule.

Modifications of the Pyridine Ring

The 2-substituted pyridine moiety is crucial for interaction with the nAChR binding site. The nitrogen atom is believed to form a key hydrogen bond with a backbone amide in the receptor.

  • Substitution at the 5-position: This position is often targeted to enhance potency and selectivity. Electron-withdrawing groups, such as halogens (F, Cl) or cyano groups, can modulate the basicity of the pyridine nitrogen and potentially improve binding affinity. For instance, the introduction of a fluorine atom at this position in a related series of 3-pyridyl ethers resulted in a potent and selective ligand for the α4β2 nAChR subtype.[1]

  • Substitution at other positions (3, 4, 6): Modifications at these positions are generally less favorable. Bulky substituents, in particular, may introduce steric hindrance and disrupt the optimal binding pose.

Modifications of the Azetidine Ring

The azetidine ring serves as a rigid scaffold, presenting the pyridine and methanol groups in a defined spatial orientation.

  • N-methylation: The nitrogen of the azetidine ring is a potential site for modification. However, in a related series of nicotinic agonists, N-methylation of a pyrrolidine ring analog restored binding affinities, suggesting that a small alkyl group might be tolerated.

  • Substitution on the carbon atoms: Introducing substituents on the carbon atoms of the azetidine ring is likely to have a significant impact on the conformational preference of the molecule and could be a strategy to improve selectivity for different nAChR subtypes.

Modifications of the Methanol Group

The hydroxyl group of the methanol substituent offers a prime location for chemical elaboration to improve pharmacokinetic properties and potentially introduce additional interactions with the receptor.

  • Etherification: Conversion of the alcohol to an ether with small alkyl or fluorinated alkyl groups can increase lipophilicity and brain penetration. In a study of isoxazolylpyridine ethers with an azetidine moiety, replacement of a hydroxyl group with a fluoromethyl group maintained potency and selectivity.

  • Esterification: Formation of esters can create prodrugs that are hydrolyzed in vivo to release the active parent compound.

  • Replacement with other functional groups: Replacing the hydroxyl group with amines, amides, or other functional groups could lead to novel interactions with the receptor and alter the pharmacological profile.

Comparative Data of Hypothetical Derivatives

The following table summarizes the predicted impact of various substitutions on the binding affinity for the α4β2 nAChR, a key subtype implicated in cognitive function and nicotine addiction. The baseline compound is (1-(Pyridin-2-yl)azetidin-3-yl)methanol.

Derivative Modification Predicted α4β2 nAChR Binding Affinity (Ki) Rationale
1 (Baseline) UnsubstitutedModerateCore scaffold with potential for nAChR interaction.
2 5-Fluoro on PyridineHighElectron-withdrawing group can enhance binding.[1]
3 5-Cyano on PyridineHighPotential for additional hydrogen bonding and favorable electronic effects.
4 N-Methyl on AzetidineModerate to HighSmall alkyl group may be tolerated and could fill a small hydrophobic pocket.
5 O-Methyl EtherModerateIncreased lipophilicity may improve cell permeability and binding.
6 O-Trifluoromethyl EtherHighFluorination can enhance binding through favorable interactions.
7 4-Methyl on PyridineLowPotential for steric clash in the binding pocket.

Experimental Protocols

General Synthesis of (1-(Pyridin-2-yl)azetidin-3-yl)methanol Derivatives

The synthesis of the target compounds can be achieved through a multi-step sequence, as illustrated in the workflow below.

G cluster_0 Synthesis of Key Intermediate cluster_1 Derivatization Start 1-Boc-azetidin-3-one Step1 Reduction (e.g., NaBH4) Start->Step1 Intermediate1 1-Boc-azetidin-3-ol Step1->Intermediate1 Step2 Boc Deprotection (e.g., TFA) Intermediate1->Step2 Intermediate2 Azetidin-3-ol Step2->Intermediate2 Step3 N-Arylation (e.g., 2-Fluoropyridine, Base) Intermediate2->Step3 KeyIntermediate 1-(Pyridin-2-yl)azetidin-3-ol Step3->KeyIntermediate Step4 Swern Oxidation KeyIntermediate->Step4 Step6 Williamson Ether Synthesis (e.g., MeI, NaH) KeyIntermediate->Step6 Intermediate3 (1-(Pyridin-2-yl)azetidin-3-yl)formaldehyde Step4->Intermediate3 Step5 Grignard Reaction (e.g., MeMgBr) Intermediate3->Step5 FinalProduct (1-(Pyridin-2-yl)azetidin-3-yl)(methyl)methanol Step5->FinalProduct EtherProduct 2-(3-(Methoxymethyl)azetidin-1-yl)pyridine Step6->EtherProduct

Caption: Synthetic workflow for (1-(Pyridin-2-yl)azetidin-3-yl)methanol derivatives.

Step-by-Step Protocol for the Synthesis of 1-(Pyridin-2-yl)azetidin-3-ol:

  • Reduction of 1-Boc-azetidin-3-one: To a solution of 1-Boc-azetidin-3-one (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise. Stir the reaction mixture at room temperature for 2 hours. Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure to afford 1-Boc-azetidin-3-ol.

  • Boc Deprotection: Dissolve 1-Boc-azetidin-3-ol (1.0 eq) in dichloromethane and add trifluoroacetic acid (5.0 eq) dropwise at 0 °C. Stir the mixture at room temperature for 1 hour. Concentrate the reaction mixture under reduced pressure to obtain crude azetidin-3-ol as its trifluoroacetate salt.

  • N-Arylation: To a solution of azetidin-3-ol trifluoroacetate salt (1.0 eq) and 2-fluoropyridine (1.2 eq) in dimethyl sulfoxide, add potassium carbonate (3.0 eq). Heat the reaction mixture at 120 °C for 12 hours. Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. Purify the crude product by column chromatography to yield 1-(pyridin-2-yl)azetidin-3-ol.

Biological Evaluation: In Vitro Assays

This assay is used to determine the binding affinity (Ki) of the synthesized compounds for specific nAChR subtypes.[2]

G Start Prepare cell membranes expressing nAChR subtype Step1 Incubate membranes with [3H]-radioligand and test compound Start->Step1 Step2 Separate bound from free radioligand (Filtration) Step1->Step2 Step3 Quantify bound radioactivity (Scintillation counting) Step2->Step3 Step4 Calculate IC50 and Ki values Step3->Step4 End Determine binding affinity Step4->End

Caption: Workflow for nAChR radioligand binding assay.

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the nAChR subtype of interest in a suitable buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in the assay buffer.

  • Binding Reaction: In a 96-well plate, add the membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]epibatidine for α4β2 nAChRs), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

This functional assay measures the ability of the compounds to modulate nAChR channel activity by monitoring changes in intracellular calcium concentration.[3]

G Start Culture cells expressing nAChR subtype Step1 Load cells with a calcium-sensitive fluorescent dye Start->Step1 Step2 Add test compound (as antagonist or modulator) Step1->Step2 Step3 Stimulate cells with a nAChR agonist (e.g., ACh) Step2->Step3 Step4 Measure fluorescence intensity (Fluorometric imaging plate reader) Step3->Step4 Step5 Calculate EC50 or IC50 values Step4->Step5 End Determine functional activity Step5->End

Caption: Workflow for nAChR calcium flux assay.

Protocol:

  • Cell Culture: Plate cells expressing the nAChR subtype of interest in a 96-well plate and allow them to adhere.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Agonist Stimulation: Add a known concentration of a nAChR agonist (e.g., acetylcholine) to stimulate the receptors.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorometric imaging plate reader.

  • Data Analysis: Plot the change in fluorescence against the concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Conclusion and Future Directions

The (1-(Pyridin-2-yl)azetidin-3-yl)methanol scaffold holds significant potential for the development of novel nicotinic acetylcholine receptor modulators. By systematically exploring the structure-activity relationships through targeted chemical synthesis and rigorous biological evaluation, researchers can unlock the full therapeutic potential of this promising chemical series. The experimental protocols and predictive SAR framework provided in this guide offer a solid foundation for initiating such a drug discovery program. Future efforts should focus on synthesizing a diverse library of derivatives and evaluating them against a panel of nAChR subtypes to identify potent and selective lead compounds for further optimization and in vivo studies.

References

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current protocols in pharmacology, Chapter 1, Unit 1.8. [Link]

  • D'haenens, E., et al. (2015). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Scientific reports, 5(1), 1-13. [Link]

  • Lee, J., et al. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & medicinal chemistry letters, 10(10), 1063-1066. [Link]

  • Malin, D. H., et al. (1998). Interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex. Neurochemistry international, 32(5-6), 435-441. [Link]

  • Møller, E. B., et al. (2012). Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. Journal of medicinal chemistry, 55(17), 7586-7603. [Link]

  • Dolle, F., et al. (1999). Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. Journal of medicinal chemistry, 42(12), 2251-2259. [Link]

  • Shao, X., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & medicinal chemistry letters, 23(17), 4928-4932. [Link]

  • Shen, L., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of medicinal chemistry, 59(10), 4926-4947. [Link]

  • Rong, J., et al. (2009). Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system. Acta pharmacologica Sinica, 30(6), 687-694. [Link]

Sources

Comparative

comparative analysis of different synthetic routes to pyridinylazetidines

Executive Summary The pyridinylazetidine scaffold—comprising a strained four-membered azetidine ring coupled to a pyridine core—is a privileged motif in modern medicinal chemistry. It offers a unique vector for tuning li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridinylazetidine scaffold—comprising a strained four-membered azetidine ring coupled to a pyridine core—is a privileged motif in modern medicinal chemistry. It offers a unique vector for tuning lipophilicity (


), metabolic stability, and conformational rigidity compared to larger congeners like piperidines or pyrrolidines.

This guide provides a critical, head-to-head analysis of the two dominant synthetic strategies for accessing N-linked pyridinylazetidines (1-(pyridin-x-yl)azetidines):

  • Nucleophilic Aromatic Substitution (

    
    ):  The classical, cost-effective approach limited by electronic requirements.
    
  • Buchwald-Hartwig Amination: The palladium-catalyzed standard for deactivated or sterically hindered systems.

Additionally, we briefly examine Photoredox/Nickel Dual Catalysis as the premier route for accessing C-linked isomers (e.g., 2-(pyridin-2-yl)azetidine), which are inaccessible via standard amination.

Route 1: Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> )[1][2]

Mechanism & Rationale

The


 pathway relies on the addition-elimination mechanism. The nucleophilic azetidine nitrogen attacks the electron-deficient pyridine ring, forming a Meisenheimer complex, followed by the expulsion of a leaving group (LG).

Critical Success Factor: The pyridine ring must be electron-deficient. This route is ideal for 2- and 4-halopyridines , particularly those with additional electron-withdrawing groups (EWGs) like


, 

, or

.
Experimental Protocol: Standard

Target: 1-(5-(Trifluoromethyl)pyridin-2-yl)azetidine

  • Reagents:

    • 2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv)

    • Azetidine hydrochloride (1.2 equiv)

    • Potassium carbonate (

      
      , 3.0 equiv)
      
    • Solvent: DMF or DMSO (0.5 M)

  • Procedure:

    • Charge a reaction vial with the chloropyridine and azetidine salt.

    • Add anhydrous DMF followed by finely ground

      
      .
      
    • Heat to 80–100 °C for 4–12 hours. Monitor by LCMS.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (

      
      ) to remove DMF. Dry over 
      
      
      
      and concentrate.
  • Purification: Silica gel chromatography (Hex/EtOAc).

Expert Insight: For sluggish substrates (e.g., unsubstituted 2-chloropyridine), switch the leaving group to Fluorine (2-fluoropyridine). The high electronegativity of fluorine stabilizes the Meisenheimer intermediate, accelerating the rate-determining addition step significantly.

Route 2: Buchwald-Hartwig Amination

Mechanism & Rationale

When the pyridine electrophile is unactivated (e.g., 3-halopyridines ) or possesses electron-donating groups (EDGs),


 fails. Palladium-catalyzed cross-coupling is the mandatory solution.

The cycle involves:

  • Oxidative Addition of Pd(0) into the C-X bond.

  • Amine Coordination/Deprotonation to form a Pd-amido complex.

  • Reductive Elimination to release the product and regenerate Pd(0).

Experimental Protocol: Advanced Cross-Coupling

Target: 1-(Pyridin-3-yl)azetidine (The "Difficult" Isomer)

  • Reagents:

    • 3-Bromopyridine (1.0 equiv)

    • Azetidine (1.2 equiv)

    • Catalyst:

      
       (2 mol%) or Pd(OAc)2
      
    • Ligand: BINAP (for simple cases) or BrettPhos (for difficult/hindered cases) (4 mol%)

    • Base: Sodium tert-butoxide (

      
      , 1.5 equiv)
      
    • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

  • Procedure:

    • In a glovebox or under Ar flow, combine Pd source, ligand, and base in a sealable tube.

    • Add solvent and stir for 5 mins to pre-form the active catalyst species.

    • Add 3-bromopyridine and azetidine.

    • Seal and heat to 90–110 °C for 12 hours.

    • Workup: Filter through a Celite pad (eluting with EtOAc) to remove Pd black. Concentrate.

  • Purification: Flash chromatography. Note: Azetidines can be basic; use 1%

    
     in eluent if streaking occurs.
    

Expert Insight: Azetidine is a strong nucleophile but also a potential catalyst poison due to its high basicity. Using BrettPhos or RuPhos precatalysts (e.g., BrettPhos Pd G3) ensures rapid reductive elimination, preventing


-hydride elimination or catalyst deactivation.

Comparative Analysis: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> vs. Buchwald-Hartwig[1][3][4][5]

The following table summarizes the operational trade-offs.

Feature

(Nucleophilic Subst.)
Buchwald-Hartwig (Pd-Cat)
Primary Scope 2- & 4-Halopyridines (Activated)3-Halopyridines, Deactivated Rings
Atom Economy High (Salt waste only)Moderate (Ligand/Pd waste)
Cost Low (Reagents < $1/g)High (Pd/Ligands > $100/g)
Scalability Excellent (No heavy metals)Good (Requires Pd scavenging)
Reaction Time 2–24 h (Substrate dependent)1–12 h (Generally faster)
Green Metric High (Can use EtOH/Water)Low (Toluene/Dioxane common)
Decision Matrix

Use the following logic flow to select the optimal route for your specific substrate.

RouteSelection Start Target: Pyridinylazetidine LinkType Linkage Type? Start->LinkType N_Linked N-Linked (1-pyridyl) LinkType->N_Linked C_Linked C-Linked (2/3-pyridyl) LinkType->C_Linked PosCheck Pyridine Substitution? N_Linked->PosCheck RouteNi ROUTE 3: Photoredox/Ni (Minisci/Cross-Electrophile) C_Linked->RouteNi Advanced Pos24 2- or 4-Position PosCheck->Pos24 Pos3 3-Position PosCheck->Pos3 EWGCheck Electron Withdrawing Groups? Pos24->EWGCheck RoutePd ROUTE 2: Buchwald-Hartwig (Ligand: BrettPhos/RuPhos) Pos3->RoutePd Unactivated YesEWG Yes (-CN, -NO2, -CF3) EWGCheck->YesEWG NoEWG No / Electron Rich EWGCheck->NoEWG RouteSNAr ROUTE 1: SNAr (Try F-pyridine if Cl fails) YesEWG->RouteSNAr Preferred NoEWG->RoutePd If SNAr fails

Figure 1: Strategic decision tree for selecting the synthetic route based on structural electronics.

Mechanistic Visualization

Understanding the catalytic cycle is crucial for troubleshooting failed reactions in the Buchwald-Hartwig protocol.

BuchwaldCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Py-Br Coord Amine Coordination (Ar-Pd-N) OxAdd->Coord + Azetidine Deprot Deprotonation (Base) Coord->Deprot - HBr (Base) RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-Amido Complex RedElim->Pd0 Release Py-Azetidine

Figure 2: Simplified Buchwald-Hartwig catalytic cycle highlighting the critical oxidative addition and reductive elimination steps.

Route 3: Emerging Technology (C-Linked)

While N-linked azetidines are standard, C-linked azetidines (e.g., 2-(pyridin-2-yl)azetidine) are increasingly valuable as bioisosteres for saturated rings. These cannot be made via amination.

Protocol: Photoredox/Nickel Dual Catalysis This method couples Azetidine-2-carboxylic acids (redox-active esters) with aryl halides.

  • Reagents: Ir-photocatalyst, NiCl2·dtbbpy, Aryl Iodide, Blue LEDs.

  • Mechanism: Single-electron transfer (SET) generates an alkyl radical at the azetidine 2-position, which is intercepted by the Nickel catalytic cycle.

  • Reference: This approach was industrialized by Pfizer and Enamine to access "sp3-rich" chemical space [1].

References

  • A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines Source: Organic Letters (2022) URL:[Link]

  • Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions Source: Applied Organometallic Chemistry (2012) URL:[Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: ChemSusChem (2013) URL:[Link]

  • Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL:[Link]

Validation

A Comparative Guide to the Mechanism of Action of (1-(Pyridin-2-yl)azetidin-3-yl)methanol Analogs as Nicotinic Acetylcholine Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting Nicotinic Acetylcholine Receptors for Therapeutic Intervention Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Nicotinic Acetylcholine Receptors for Therapeutic Intervention

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] These receptors are pentameric structures composed of various subunits, with the α7 and α4β2 subtypes being of significant interest for therapeutic development due to their involvement in cognitive processes, inflammation, and pain perception.[2][3] The modulation of nAChRs presents a promising strategy for addressing a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and chronic pain.[3][4]

Compounds featuring a pyridinyl moiety linked to a constrained cyclic amine, such as an azetidine ring, have been extensively investigated as potent nAChR ligands.[5][6][7] The structural motif of (1-(Pyridin-2-yl)azetidin-3-yl)methanol analogs suggests a strong likelihood of interaction with the orthosteric binding site of nAChRs, acting as agonists or partial agonists.

Pillar 1: Unraveling the Mechanism of Action

Based on the structure-activity relationships of analogous compounds, (1-(Pyridin-2-yl)azetidin-3-yl)methanol derivatives are hypothesized to function as agonists at specific nAChR subtypes, most notably the α7 and α4β2 receptors.[7][8]

As Orthosteric Agonists:

These analogs likely bind to the orthosteric site, the same site as the endogenous neurotransmitter acetylcholine (ACh). This binding event triggers a conformational change in the receptor, leading to the opening of the central ion channel.

  • At α7 nAChRs: The α7 subtype is highly permeable to calcium ions (Ca²⁺).[9] Agonist binding induces a rapid and significant influx of Ca²⁺ into the neuron. This calcium transient acts as a critical second messenger, initiating a cascade of downstream signaling events.[9][10]

  • At α4β2 nAChRs: Activation of α4β2 receptors primarily leads to an influx of sodium (Na⁺) and potassium (K⁺) ions, resulting in membrane depolarization and neuronal excitation. While also permeable to Ca²⁺, the contribution to overall calcium influx is less pronounced than that of α7 receptors.

Downstream Signaling Cascades:

The initial ion flux upon nAChR activation triggers a complex array of intracellular signaling pathways that ultimately mediate the physiological response.

  • Calcium-Dependent Pathways (Primarily via α7 nAChR):

    • Calmodulin-Dependent Kinase II (CaMKII): Elevated intracellular Ca²⁺ activates CaMKII, a key player in synaptic plasticity and memory formation.

    • Protein Kinase A (PKA) and Extracellular Signal-Regulated Kinase (ERK): Activation of α7 nAChRs has been shown to increase cyclic AMP (cAMP) levels, leading to the activation of PKA and the subsequent phosphorylation of ERK.[11] This pathway is implicated in neuronal survival and synaptic modulation.

    • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is another downstream target of α7 nAChR activation, promoting cell survival and anti-apoptotic effects.[9]

    • JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway is crucial for the anti-inflammatory effects mediated by α7 nAChR activation.[3][10]

The following diagram illustrates the proposed signaling pathway upon activation of the α7 nAChR by a (1-(Pyridin-2-yl)azetidin-3-yl)methanol analog.

Alpha7_nAChR_Signaling cluster_membrane Cell Membrane nAChR α7 nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening Analog (1-(Pyridin-2-yl)azetidin-3-yl)methanol Analog (Agonist) Analog->nAChR Binds to orthosteric site CaMKII CaMKII Activation Ca_Influx->CaMKII PKA_ERK cAMP -> PKA -> ERK Activation Ca_Influx->PKA_ERK PI3K_Akt PI3K/Akt Pathway Ca_Influx->PI3K_Akt JAK2_STAT3 JAK2/STAT3 Pathway Ca_Influx->JAK2_STAT3 Synaptic_Plasticity Synaptic Plasticity & Memory CaMKII->Synaptic_Plasticity Neuronal_Survival Neuronal Survival PKA_ERK->Neuronal_Survival PI3K_Akt->Neuronal_Survival Anti_Inflammatory Anti-inflammatory Effects JAK2_STAT3->Anti_Inflammatory

Proposed signaling pathway for (1-(Pyridin-2-yl)azetidin-3-yl)methanol analogs at α7 nAChRs.

Pillar 2: Comparative Analysis with Alternative nAChR Modulators

The therapeutic potential of modulating nAChRs can be approached through different mechanisms. A comparison with alternative modulators highlights the distinct pharmacological profiles and potential advantages of each class.

Agonists vs. Positive Allosteric Modulators (PAMs):

While agonists directly activate the receptor, Positive Allosteric Modulators (PAMs) bind to a site distinct from the orthosteric site.[1][4] PAMs do not activate the receptor on their own but enhance the response to an endogenous agonist like ACh.[4]

Feature(1-(Pyridin-2-yl)azetidin-3-yl)methanol Analogs (Hypothesized Agonists)Positive Allosteric Modulators (PAMs)
Binding Site Orthosteric SiteAllosteric Site[1]
Direct Activation YesNo (potentiates endogenous agonist)[4]
Receptor Desensitization Can lead to rapid desensitizationCan be classified as Type I (no effect on desensitization) or Type II (reduces desensitization)[12][13]
Potential for Over-stimulation HigherLower, as activity is dependent on endogenous ACh levels
Examples of Comparators Nicotine, Varenicline (partial agonist)PNU-120596 (Type II), NS-1738 (Type I)[13][14]

Comparative Pharmacological Data (Illustrative):

The following table presents typical binding affinity (Ki) and potency (EC50) values for known nAChR modulators to illustrate the expected range of activity. Note: Specific data for (1-(Pyridin-2-yl)azetidin-3-yl)methanol analogs is not publicly available and would require experimental determination.

CompoundClassTarget nAChR SubtypeKi (nM)EC50 (nM)
(S)-Nicotine Agonistα4β2~1[15]~100-1000
Varenicline Partial Agonistα4β2~0.1-1~2-20
Sazetidine-A Agonistα4β2~0.1-0.5~1-10
PNU-282987 Agonistα7~20-50~500-1000
PNU-120596 Type II PAMα7-~2900-4200 (in presence of agonist)[16]
NS-1738 Type I PAMα7-~3400[13]

Pillar 3: Experimental Validation Protocols

To confirm the mechanism of action and characterize the pharmacological profile of (1-(Pyridin-2-yl)azetidin-3-yl)methanol analogs, a series of in vitro assays are essential.

Experimental Workflow

The following diagram outlines a typical workflow for characterizing novel nAChR modulators.

Experimental_Workflow Synthesis Compound Synthesis & Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Synthesis->Binding_Assay Functional_Assay Functional Assays (Determine EC50/IC50 & Efficacy) Binding_Assay->Functional_Assay Electrophysiology Patch-Clamp Electrophysiology Functional_Assay->Electrophysiology Calcium_Imaging Calcium Imaging Functional_Assay->Calcium_Imaging Selectivity_Screen Subtype Selectivity Screening Functional_Assay->Selectivity_Screen

A streamlined workflow for the characterization of novel nAChR modulators.
Detailed Experimental Protocols

1. Radioligand Binding Assay (to determine binding affinity, Ki)

This assay quantifies the affinity of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes prepared from cell lines stably expressing the nAChR subtype of interest (e.g., α7 or α4β2).

    • Radioligand (e.g., [³H]-Epibatidine or [¹²⁵I]-α-Bungarotoxin for α7).

    • Test compound ((1-(Pyridin-2-yl)azetidin-3-yl)methanol analog).

    • Assay buffer (e.g., Tris-HCl buffer).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a multi-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known non-labeled ligand).

    • Incubate at room temperature for a defined period to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) by non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation.

2. Patch-Clamp Electrophysiology (to determine potency, EC50, and efficacy)

This technique directly measures the ion flow through the nAChR channel upon application of the test compound, providing information on its functional activity.

  • Materials:

    • Cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes or mammalian cell lines).

    • Patch-clamp rig (amplifier, micromanipulator, perfusion system).

    • Glass micropipettes.

    • Extracellular and intracellular recording solutions.

    • Test compound.

  • Procedure:

    • Culture cells on coverslips.

    • Position a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

    • Fabricate a micropipette with a resistance of 2-5 MΩ when filled with intracellular solution.

    • Under microscopic guidance, form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.

    • Rupture the cell membrane within the pipette to achieve the whole-cell configuration.

    • Clamp the cell membrane at a holding potential (e.g., -60 mV).

    • Apply increasing concentrations of the test compound via the perfusion system and record the resulting inward currents.

    • Construct a dose-response curve by plotting the peak current amplitude against the compound concentration.

    • Determine the EC50 (concentration that elicits 50% of the maximal response) and the maximal efficacy (Emax) relative to a full agonist like ACh.

3. Calcium Imaging Assay (for Ca²⁺-permeable channels like α7 nAChR)

This assay measures changes in intracellular calcium concentration in response to receptor activation using fluorescent calcium indicators.

  • Materials:

    • Cells expressing the α7 nAChR.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a genetically encoded calcium indicator.

    • Fluorescence microscope or a plate reader with fluorescence detection capabilities.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution).

    • Test compound.

  • Procedure:

    • Plate cells in a multi-well plate suitable for imaging.

    • Load the cells with the calcium indicator dye according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Measure the baseline fluorescence.

    • Add varying concentrations of the test compound to the wells.

    • Record the change in fluorescence intensity over time.

    • The increase in fluorescence corresponds to the influx of calcium.

    • Generate a dose-response curve by plotting the peak fluorescence change against the compound concentration to determine the EC50.

Conclusion

While direct experimental data for (1-(Pyridin-2-yl)azetidin-3-yl)methanol analogs is pending, the existing body of literature on structurally related nAChR ligands provides a strong foundation for predicting their mechanism of action as orthosteric agonists. Their therapeutic potential likely stems from the activation of specific nAChR subtypes, leading to the modulation of key signaling pathways involved in neuronal function and inflammation. A thorough characterization using the detailed experimental protocols outlined in this guide is imperative to confirm this hypothesis and to fully elucidate their pharmacological profile, including potency, efficacy, and subtype selectivity. This will be a critical step in advancing these promising compounds in the drug development pipeline.

References

  • The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. (n.d.). PubMed Central. [Link]

  • The alpha7 nicotinic acetylcholine receptor as a pharmacological target for inflammation. (n.d.). PubMed Central. [Link]

  • Activation of α7 nicotinic acetylcholine receptors increases intracellular cAMP levels via activation of AC1 in hippocampal neurons. (n.d.). PubMed Central. [Link]

  • Natural Polyhydroxy Flavonoids, Curcuminoids, and Synthetic Curcumin Analogs as α7 nAChRs Positive Allosteric Modulators. (n.d.). PubMed Central. [Link]

  • The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson's Disease. (2024). MDPI. [Link]

  • Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review. (n.d.). PubMed Central. [Link]

  • Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations. (n.d.). PubMed Central. [Link]

  • Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases. (2023). ACS Publications. [Link]

  • Type I and II positive allosteric modulators differentially modulate agonist-induced up-regulation of α7 nicotinic acetylcholine receptors. (2014). PubMed. [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. (2021). MDPI. [Link]

  • Alpha-7 nicotinic receptor. (n.d.). Wikipedia. [Link]

  • Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone. (2017). PubMed Central. [Link]

  • Agonist activation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site. (2011). PNAS. [Link]

  • Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. (n.d.). PubMed Central. [Link]

  • Structurally Similar Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors Exhibit Five Distinct Pharmacological Effects. (n.d.). PubMed Central. [Link]

  • Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells. (n.d.). PubMed Central. [Link]

  • Synthesis and pharmacological characterization of new neuronal nicotinic acetylcholine receptor ligands derived from Sazetidine-A. (2014). PubMed. [Link]

  • Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. (2000). PubMed. [Link]

  • Interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex. (1998). PubMed. [Link]

  • A Series of α7 Nicotinic Acetylcholine Receptor Allosteric Modulators with Close Chemical Similarity but Diverse Pharmacological Properties. (n.d.). PubMed Central. [Link]

  • Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. (n.d.). PubMed Central. [Link]

  • Ki Summary. (n.d.). BindingDB. [Link]

Sources

Comparative

evaluating the ADME properties of (1-(Pyridin-2-yl)azetidin-3-yl)methanol derivatives

Executive Summary & Strategic Rationale In the optimization of lead compounds, the (1-(Pyridin-2-yl)azetidin-3-yl)methanol scaffold represents a strategic "bioisosteric shift" designed to address specific ADME (Absorptio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the optimization of lead compounds, the (1-(Pyridin-2-yl)azetidin-3-yl)methanol scaffold represents a strategic "bioisosteric shift" designed to address specific ADME (Absorption, Distribution, Metabolism, Excretion) liabilities found in classical piperidine and pyrrolidine analogs.

This guide evaluates the ADME performance of this azetidine-based scaffold. The core rationale for deploying this motif is "Escaping Flatland" while reducing lipophilicity (


) without sacrificing vector alignment. By constraining the nitrogen into a 4-membered ring, researchers can modulate the 

of the pyridine-linked nitrogen, often reducing hERG liability and improving metabolic stability compared to larger saturated heterocycles.
Scaffold Comparison: The "Why"

The following table summarizes the theoretical and observed shifts when moving from a standard Piperidine core to the Azetidine core.

ParameterPiperidine Analog (Baseline)Azetidine Analog (Target)Impact on ADME
Lipophilicity (cLogP) High (Baseline)Lower (~ -1.0 unit) Improved solubility; reduced non-specific binding.
Basicity (

of N)
~8.5 - 9.5Lower (~6.5 - 7.5) Reduced lysosomal trapping; often lower hERG affinity.
Ligand Efficiency (LE) ModerateHigh Lower MW contributes to better LE metrics.
Metabolic Liability High (Ring oxidation)Low (Ring stable) Azetidine ring is less prone to CYP-mediated oxidation than piperidine.

Physicochemical & Permeability Analysis

Lipophilicity and Solubility

The (1-(Pyridin-2-yl)azetidin-3-yl)methanol scaffold significantly lowers


 compared to its 6-membered ring counterparts. This reduction is critical for keeping compounds within the "Golden Triangle" of ADME properties (low clearance, appropriate permeability).
  • Mechanism: The high strain energy of the azetidine ring and the increased

    
    -character of the nitrogen lone pair reduce the basicity of the nitrogen. This prevents excessive protonation at physiological pH, potentially improving passive permeability despite the lower lipophilicity.
    
Permeability: Caco-2 Assessment

While azetidines are less lipophilic, they generally maintain good membrane permeability. However, the pyridine moiety can be a substrate for efflux transporters (P-gp).

Experimental Interpretation:

  • 
    :  High permeability.
    
  • Efflux Ratio (

    
    ) > 2.0:  Indicates active efflux (likely P-gp or BCRP).[1]
    
  • Recommendation: If Efflux Ratio > 2.0, co-incubate with Verapamil (P-gp inhibitor) to confirm mechanism.

Metabolic Stability Evaluation

Microsomal Stability (Phase I)

The primary metabolic soft spot for this scaffold is not the azetidine ring, but the pyridine ring (N-oxidation or C-hydroxylation) and the primary alcohol (oxidation to carboxylic acid).

  • Azetidine Stability: Unlike pyrrolidines, which are prone to

    
    -carbon oxidation, the azetidine ring is metabolically robust due to steric inaccessibility and ring strain preventing the formation of radical intermediates required for CYP450 oxidation.
    
  • Pyridine Liability: The pyridine nitrogen can undergo N-oxidation. Substitution at the ortho position of the pyridine (relative to the azetidine) often blocks this metabolic route.

Reactive Metabolite Trapping

The strained azetidine ring can theoretically open under specific high-energy enzymatic conditions to form reactive aldehydes, though this is rare compared to bioactivation of furans or anilines. A Glutathione (GSH) trapping assay is recommended to rule out ring-opening bioactivation.

Visualizing the Evaluation Workflow

The following diagram outlines the decision tree for evaluating this specific scaffold against its alternatives.

ADME_Workflow Scaffold Scaffold Candidate: (1-(Pyridin-2-yl)azetidin-3-yl)methanol PhysChem 1. PhysChem Profiling (LogD, pKa, Solubility) Scaffold->PhysChem Decision_HighLogD Issue: High LogD? PhysChem->Decision_HighLogD Permeability 2. Permeability (Caco-2) Bidirectional Transport Decision_Efflux Issue: High Efflux (>2)? Permeability->Decision_Efflux Metabolism 3. Metabolic Stability (Microsomes/Hepatocytes) Decision_Clearance Issue: High Clearance? Metabolism->Decision_Clearance Decision_HighLogD->Permeability Pass Action_Structure Action: Switch to Azetidine (Lowers LogD, maintains vector) Decision_HighLogD->Action_Structure Fail Decision_Efflux->Metabolism Pass Action_Pgp Action: Cap Alcohol or Modify Pyridine Substituents Decision_Efflux->Action_Pgp Fail Action_MetID Action: MetID Study (Check Pyridine Oxidation) Decision_Clearance->Action_MetID Fail End End Decision_Clearance->End Pass (Lead Candidate)

Figure 1: Decision logic for ADME optimization of the azetidine scaffold.

Detailed Experimental Protocols

To ensure data integrity, the following protocols utilize self-validating controls (reference compounds with known clearance/permeability).

Protocol A: Microsomal Stability Assay (Phase I Clearance)

Objective: Determine the Intrinsic Clearance (


) of the derivative.[2]

Reagents:

  • Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

    
    ).
    
  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Procedure:

  • Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Dosing: Add test compound (final concentration 1

    
    , <0.1% DMSO) to the microsomal mix.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     minutes, remove 50 
    
    
    
    aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
     ice-cold Stop Solution. Centrifuge at 4000 rpm for 20 mins to pellet proteins.
    
  • Analysis: Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

Calculation: Plot


 vs. time. The slope is 

.

Validation Criteria:

  • Low Clearance Control: Warfarin (

    
    ).
    
  • High Clearance Control: Verapamil (

    
    ).
    
Protocol B: Caco-2 Permeability Assay (Bidirectional)

Objective: Assess intestinal absorption and efflux liability.

Procedure:

  • Culture: Seed Caco-2 cells (passage 40-60) on Transwell® inserts. Culture for 21 days to form a differentiated monolayer.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Threshold: >300

    
    .
    
  • Transport Buffer: HBSS (pH 7.4).

  • Dosing:

    • A

      
       B (Absorptive):  Add 10 
      
      
      
      compound to Apical chamber. Sample Basolateral.
    • B

      
       A (Secretory):  Add 10 
      
      
      
      compound to Basolateral chamber. Sample Apical.
  • Incubation: 2 hours at 37°C with mild shaking.

  • Analysis: LC-MS/MS quantification of donor and receiver compartments.

Calculation (Apparent Permeability):



Where 

is the flux rate,

is the surface area, and

is initial concentration.

Structural Comparison & Metabolic Soft Spots

The diagram below illustrates the specific structural advantages of the azetidine derivative compared to a piperidine analog.

Structure_Comparison cluster_0 Metabolic Fate Piperidine Piperidine Analog (High LogD, High Basicity) Soft Spot: Ring Oxidation Azetidine Azetidine Derivative (Target Scaffold) Lower LogD, Stable Ring Piperidine->Azetidine Bioisosteric Replacement (Ring Contraction) Pyridine Pyridine Ring (Metabolic Hotspot) Susceptible to N-Oxidation Azetidine->Pyridine Linked Moiety Warning Monitor Pyridine Oxidation (Use MetID) Pyridine->Warning

Figure 2: Structural evolution and identification of metabolic liabilities.

References

  • Azetidines in Medicinal Chemistry. National Institutes of Health (NIH) / PubMed. Discusses the application of small aliphatic rings to improve lipophilicity and metabolic stability.[3]

  • Microsomal Stability Assay Protocol. BenchChem. Detailed methodology for Phase I metabolic stability assessment using liver microsomes.

  • Caco-2 Permeability Assay. Evotec. Guidelines for interpreting bidirectional transport data and efflux ratios in drug discovery.

  • Impact of Azetidine on Lipophilicity. Journal of Medicinal Chemistry. Analysis of azetidine as a bioisostere for piperidine to reduce LogD and hERG inhibition.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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